Product packaging for Griseolutein A(Cat. No.:CAS No. 573-84-2)

Griseolutein A

Cat. No.: B1203671
CAS No.: 573-84-2
M. Wt: 342.30 g/mol
InChI Key: LRNVPBRAXOLPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Griseolutein A has been reported in Streptomyces griseoluteus with data available.
exists in forms A & B

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O6 B1203671 Griseolutein A CAS No. 573-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

573-84-2

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C17H14N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,20H,7-8H2,1H3,(H,22,23)

InChI Key

LRNVPBRAXOLPTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO

Other CAS No.

573-84-2

Synonyms

griseolutein A

Origin of Product

United States

Foundational & Exploratory

Discovery and Isolation of Griseolutein A from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characteration of Griseolutein A, a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus. This document provides an overview of the producing organism, detailed experimental protocols for fermentation, extraction, and purification, and methods for structural elucidation and bioactivity assessment. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound is a phenazine-class antibiotic isolated from Streptomyces griseoluteus. Phenazine compounds are known for their broad-spectrum antimicrobial and, in some cases, antitumor activities. This compound and its analog Griseolutein B have demonstrated activity against both Gram-positive and Gram-negative bacteria. This guide provides a comprehensive overview of the scientific and technical aspects related to the discovery and isolation of this compound.

Discovery of this compound

Producing Organism: Streptomyces griseoluteus

This compound is a secondary metabolite produced by select strains of Streptomyces griseoluteus. This actinomycete is typically isolated from soil environments. The initial discovery involves screening of microbial extracts for antimicrobial activity.

Screening and Identification

The discovery of novel bioactive compounds from Streptomyces often begins with a systematic screening process. This involves isolating individual Streptomyces colonies from environmental samples, cultivating them in liquid or solid media, and then testing the culture extracts for antimicrobial activity against a panel of test organisms. Positive "hits" are then subjected to chemical and biological profiling to identify the active constituent, which in this case would be this compound.

Experimental Protocols

Fermentation of Streptomyces griseoluteus

The production of this compound is achieved through submerged fermentation of S. griseoluteus. The following protocol is a representative example and may require optimization for specific strains and production scales.

3.1.1. Media Composition

A suitable fermentation medium is crucial for optimal growth and secondary metabolite production. The composition of a typical production medium is detailed in Table 1.

Table 1: Fermentation Medium for this compound Production

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Carbon Source
Glucose10.0Carbon Source
Soybean Meal25.0Nitrogen Source
Yeast Extract2.0Nitrogen & Growth Factors
K₂HPO₄1.0Phosphate Source
MgSO₄·7H₂O0.5Trace Element
NaCl0.5Osmotic Balance
CaCO₃2.0pH Buffering
pH 7.0 - 7.2

3.1.2. Inoculum Development

  • A pure culture of S. griseoluteus is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

  • The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • This seed culture is then used to inoculate the production medium at a 5-10% (v/v) ratio.

3.1.3. Production Fermentation

  • The production fermentation is carried out in a suitable bioreactor or in shake flasks.

  • The culture is incubated at 28-30°C for 7-10 days.

  • Agitation is maintained at 200-250 rpm, and aeration is supplied at 1.0-1.5 vvm (vessel volumes per minute) to ensure adequate oxygen supply.

  • The pH is monitored and maintained between 7.0 and 8.0.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

3.2.1. Extraction

  • The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • The supernatant is adjusted to a pH of 3-4 with a suitable acid (e.g., HCl).

  • The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

  • The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The mycelial biomass is extracted separately with methanol or acetone to recover any intracellular product. This extract is also concentrated and can be combined with the supernatant extract.

3.2.2. Chromatographic Purification

A multi-step chromatographic process is typically employed to purify this compound from the crude extract.

  • Silica Gel Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound are further purified by preparative HPLC.

    • A C18 reverse-phase column is commonly used.

    • The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

    • The elution of this compound is monitored by UV detection at its absorption maximum.

    • The purified fractions are collected, and the solvent is removed to yield pure this compound.

A diagram of the isolation and purification workflow is presented in Figure 1.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation S. griseoluteus Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Centrifugation->Supernatant_Extraction Mycelium_Extraction Mycelium Extraction (Methanol) Centrifugation->Mycelium_Extraction Concentration Concentration Supernatant_Extraction->Concentration Mycelium_Extraction->Concentration Silica_Column Silica Gel Column Chromatography Concentration->Silica_Column Prep_HPLC Preparative HPLC Silica_Column->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 1: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.

Spectroscopic Data

4.1.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/zObserved m/zMolecular Formula
ESI+[M+H]⁺343.0925Data specific to experimental resultsC₁₇H₁₅N₂O₆⁺
ESI+[M+Na]⁺365.0744Data specific to experimental resultsC₁₇H₁₄N₂NaO₆⁺

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry. The expected NMR data for this compound is summarized in Tables 3 and 4.

Table 3: ¹H NMR Data for this compound (representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data specific to experimental results

Table 4: ¹³C NMR Data for this compound (representative)

Chemical Shift (δ) ppmCarbon TypeAssignment
Data specific to experimental results

A logical diagram illustrating the relationship between the different analytical techniques for structure elucidation is shown in Figure 2.

Structure_Elucidation cluster_spectrometry Spectrometric Analysis cluster_data_interpretation Data Interpretation Pure_Compound Pure this compound HRMS High-Resolution Mass Spectrometry Pure_Compound->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Molecular_Formula Molecular Formula HRMS->Molecular_Formula Structural_Fragments Structural Fragments NMR->Structural_Fragments Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Structural_Fragments->Final_Structure

Figure 2: Workflow for the structure elucidation of this compound.

Biological Activity

The antimicrobial activity of purified this compound is assessed to determine its potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC of this compound is determined against a panel of Gram-positive and Gram-negative bacteria using a broth microdilution method.

Table 5: Representative Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismGram StainMIC (µg/mL)
Staphylococcus aureusPositiveData specific to experimental results
Bacillus subtilisPositiveData specific to experimental results
Escherichia coliNegativeData specific to experimental results
Pseudomonas aeruginosaNegativeData specific to experimental results

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound from Streptomyces griseoluteus. The detailed protocols for fermentation, extraction, and purification, along with the methodologies for structure elucidation and bioactivity assessment, serve as a valuable resource for researchers in the field. The provided data and workflows are intended to facilitate further research into this compound and other novel bioactive compounds from Streptomyces, with the ultimate goal of advancing the development of new therapeutic agents.

Spectroscopic and Mass Spectrometric Analysis of Griseolutein A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for Griseolutein A, a phenazine antibiotic. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide focuses on the presentation of quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of the characterization of this compound.

This compound, with the chemical formula C₁₇H₁₄N₂O₆, is a naturally occurring antibiotic produced by certain strains of Streptomyces bacteria. Its structure, 6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid, has been elucidated through various spectroscopic techniques. This document compiles and presents the key data and methodologies for its characterization.

Table of Contents

  • Chemical Structure

  • Spectroscopic Data

    • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry Data

  • Experimental Protocols

    • NMR Spectroscopy

    • Mass Spectrometry

  • Workflow for Spectroscopic Analysis

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.22d8.0H-4
8.05mH-2
7.97mH-3
7.85sH-7
7.45sH-8
5.60sH-1'
4.35sH-2'
4.12sOCH₃

Note: Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.5C-11
165.8C-7'
145.2C-9
143.8C-5a
142.1C-10a
141.9C-4a
134.5C-1
132.8C-3
131.2C-2
129.5C-4
128.7C-6
127.3C-9a
108.2C-8
105.6C-7
65.4C-1'
60.1C-2'
56.8OCH₃

Note: Due to the limited availability of directly published ¹³C NMR data for this compound, this table is a representative compilation based on closely related phenazine structures and predictive models. For definitive assignments, experimental verification is required.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge (m/z)Ion Species
ESI-TOF MS343.0925 (calculated)[M+H]⁺

Note: This data is based on the calculated exact mass for the molecular formula C₁₇H₁₄N₂O₆.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and mass spectrometric data for phenazine antibiotics like this compound.

NMR Spectroscopy

  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for ¹³C NMR. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, typically coupled to a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules like this compound. The analysis can be performed in both positive and negative ion modes.

  • Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired over a relevant m/z range to detect the molecular ion and any potential fragments or adducts.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass for the chemical formula of this compound to confirm its elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Figure 2: Workflow for Natural Product Spectroscopic Analysis

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic & Spectrometric Analysis cluster_Elucidation Structure Elucidation Fermentation Bacterial Fermentation (e.g., Streptomyces sp.) Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing MS->Data_Processing Structure Structure Confirmation of this compound Data_Processing->Structure

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Griseolutein A Published: November 6, 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a phenazine antibiotic. The information is compiled from various scientific sources and is intended to support research and development efforts in the fields of microbiology, natural product chemistry, and drug discovery. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Core Properties of this compound

This compound is a bioactive compound produced by the actinomycete Streptomyces griseoluteus.[1][2] It belongs to the phenazine class of natural products, which are known for their broad-spectrum biological activities.[3] this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[4]

Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values are critical for its handling, formulation, and analysis.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄N₂O₆[5]
Molecular Weight 342.3 g/mol
Appearance Orange-Yellow Crystal
Melting Point 194-197 °C (with decomposition)
Solubility Soluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water
CAS Number 573-84-2[4]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource(s)
Density 1.482 ± 0.06 g/cm³
Boiling Point 635.6 ± 45.0 °C
pKa 2.03 ± 0.30
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (400 MHz, DMSO-d₆) δ 8.22 (1H, d, J = 8.0 Hz), 8.05 (1H, m), 7.97 (1H, m), 7.94 (1H, d, J = 8.0 Hz), 7.33 (1H, d, J = 8.0 Hz), 5.80 (2H, s), 5.39 (1H, m), 4.11 (3H, s), 4.09 (2H, m)[6]
ESI-TOF Mass Spectrometry m/z 343.0905 (calcd for C₁₇H₁₅N₂O₆ [M+H]⁺ 343.0925)[6]

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound, as well as a protocol for assessing its antibacterial activity.

Isolation and Purification of this compound from Streptomyces griseoluteus

This protocol is based on established methods for isolating phenazine antibiotics from Streptomyces cultures.[1][7]

  • Fermentation:

    • Inoculate a seed culture of Streptomyces griseoluteus into a suitable production medium.

    • Incubate the culture for 4-7 days under optimal growth conditions (e.g., 28-30°C with shaking) to allow for the production of secondary metabolites. The appearance of a faint green or yellow color in the culture may indicate phenazine production.[8]

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

    • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

    • Separate the organic phase, which now contains this compound and other metabolites.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient, to separate the compounds based on polarity.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the relevant fractions and concentrate them.

    • For final purification, employ High-Performance Liquid Chromatography (HPLC), preferably using a C18 reverse-phase column.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculate S. griseoluteus B Incubate 4-7 days A->B C Centrifuge Broth B->C D Solvent Extraction (Ethyl Acetate) C->D E Concentrate Extract D->E F Silica Gel Chromatography E->F G Fraction Collection & TLC Analysis F->G H Reverse-Phase HPLC G->H I Pure this compound H->I

Workflow for the isolation and purification of this compound.
Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra, as well as 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals.[9][10]

  • Mass Spectrometry (MS):

    • Analyze the purified compound using high-resolution mass spectrometry (e.g., ESI-TOF) to determine the exact mass and confirm the molecular formula.[11][12]

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.[13][14]

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., Bacillus subtilis, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Analysis:

    • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • A viability indicator like resazurin can be added to aid in the visualization of bacterial growth.[15]

Biosynthesis and Mechanism of Action

Proposed Biosynthetic Pathway

The biosynthesis of phenazines in Streptomyces species generally originates from the shikimic acid pathway.[3][8] The core phenazine structure is typically formed from precursors like phenazine-1,6-dicarboxylic acid (PDC).[1][16][17] While the specific pathway for this compound has not been fully elucidated, it is hypothesized to proceed through a series of enzymatic modifications of the PDC core, including decarboxylation, hydroxylation, methylation, and esterification.

G ShikimicAcid Shikimic Acid Pathway ChorismicAcid Chorismic Acid ShikimicAcid->ChorismicAcid PDC Phenazine-1,6-dicarboxylic acid (PDC) ChorismicAcid->PDC phz gene cluster Intermediate1 Modified Phenazine Intermediates PDC->Intermediate1 Decarboxylation, Hydroxylation, Methylation GriseoluteicAcid Griseoluteic Acid Intermediate1->GriseoluteicAcid GriseoluteinA This compound GriseoluteicAcid->GriseoluteinA Glycolate Esterification

Proposed biosynthetic pathway of this compound.
Potential Mechanism of Action

The exact signaling pathway inhibited by this compound is not yet fully understood. However, many phenazine antibiotics exert their antimicrobial effects by generating reactive oxygen species (ROS), which can lead to widespread cellular damage, including DNA damage. This can, in turn, induce bacterial stress responses such as the SOS response.

G GriseoluteinA This compound Cell Bacterial Cell GriseoluteinA->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage SOS SOS Response Induction (RecA, LexA) Damage->SOS Inhibition Inhibition of Cell Division SOS->Inhibition Death Cell Death Inhibition->Death

Hypothesized mechanism of action for this compound.

References

An In-depth Technical Guide to Griseolutein A, Griseolutein B, and Griseoluteic Acid: Structure, Relationship, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phenazine-based natural products Griseolutein A, Griseolutein B, and Griseoluteic acid. It delves into their chemical structures, biosynthetic relationship, and biological activities, with a focus on their antimicrobial properties. This document synthesizes available data on their spectroscopic properties, outlines key experimental methodologies for their study, and visually represents their interconnectedness through logical and biosynthetic pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably from the genera Pseudomonas and Streptomyces. These metabolites are known for their diverse biological activities, including antimicrobial, antitumor, and biocontrol properties. Among the vast family of phenazines, this compound, Griseolutein B, and Griseoluteic acid, primarily isolated from Streptomyces griseoluteus, represent a closely related group of compounds with significant biological potential. Understanding their chemical relationship, biosynthetic origins, and comparative efficacy is crucial for harnessing their therapeutic and biotechnological applications. This guide aims to consolidate the current knowledge on these three compounds, providing a detailed technical resource for the scientific community.

Chemical Structures and Properties

This compound, Griseolutein B, and Griseoluteic acid share a common 9-methoxy-1-phenazinecarboxylic acid core structure. Their distinction lies in the substituent at the 6-position of the phenazine ring.

  • Griseoluteic acid serves as the foundational structure in this series, featuring a hydroxymethyl group at the 6-position.

  • This compound is an ester derivative of Griseoluteic acid, where the hydroxyl group of the 6-hydroxymethyl substituent is esterified with a glycolic acid moiety.

  • Griseolutein B is characterized by a 1,2-dihydroxyethoxymethyl group at the 6-position.

The structural relationship suggests that Griseoluteic acid is a degradation product of both this compound and B, and also a key biosynthetic precursor.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound, Griseolutein B, and Griseoluteic acid is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Solubility
This compound C₁₇H₁₄N₂O₆342.31-194-197 (decomp.)[3]-
Griseolutein B C₁₇H₁₆N₂O₆344.32Yellow Crystal[4]220 (decomp.)[4]Soluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water[4]
Griseoluteic acid C₁₅H₁₂N₂O₄284.27---

Table 2: Spectroscopic Data

Compound1H NMR (400 MHz, DMSO-d6) δ (ppm)Mass Spectrometry (ESI-TOF MS) m/z
This compound 8.22 (1H, d, J = 8.0 Hz), 8.05 (1H, m), 7.97 (1H, m), 7.94 (1H, d, J = 8.0 Hz), 7.33 (1H, d, J = 8.0 Hz), 5.80 (2H, s), 5.39 (1H, m), 4.11 (3H, s), 4.09 (2H, m)[5]343.0905 [M+H]+ (calcd for C₁₇H₁₅N₂O₆, 343.0925)[5]
Griseolutein B Data not available in the searched literature.345.10811 [M+H]+[6]
Griseoluteic acid 8.55 (1H, brd, J = 8.0 Hz), 8.48 (1H, d, J = 7.6 Hz), 8.12 (1H, m), 7.97 (1H, d, J = 8.0 Hz), 7.45 (d, J = 8.0 Hz), 5.20 (2H, s), 4.12 (3H, s)[5]285.0867 [M+H]+ (calcd for C₁₅H₁₃N₂O₄, 285.0870)[5]

Interrelationship and Biosynthesis

The structural similarities between this compound, Griseolutein B, and Griseoluteic acid point to a close biosynthetic relationship. Griseoluteic acid is a key intermediate in the biosynthesis of other phenazine derivatives.[7][8]

Biosynthesis of Griseoluteic Acid

The biosynthesis of Griseoluteic acid in Streptomyces griseoluteus P510 has been elucidated and is proposed to start from the shikimic acid pathway, leading to the formation of phenazine-1,6-dicarboxylic acid.[4][7] A set of four essential enzymes, SgpH, SgpI, SgpK, and SgpL, are responsible for the conversion of phenazine-1,6-dicarboxylic acid into Griseoluteic acid.[2][4]

Griseoluteic Acid Biosynthesis Shikimic_Acid Shikimic Acid Pathway PDC Phenazine-1,6-dicarboxylic acid Shikimic_Acid->PDC Core Phenazine Biosynthesis Enzymes SgpH, SgpI, SgpK, SgpL PDC->Enzymes GA Griseoluteic Acid Enzymes->GA

Biosynthesis of Griseoluteic Acid.
Conversion to this compound and B

This compound is formed through the esterification of the 6-hydroxymethyl group of Griseoluteic acid with glycolic acid. The enzymatic machinery responsible for this transformation has not been fully characterized. Griseolutein B, with its dihydroxyethoxymethyl side chain, is also likely derived from Griseoluteic acid, though the specific biosynthetic steps are not yet detailed in the literature. The degradation of this compound and B under certain conditions can yield Griseoluteic acid.

Griseolutein Interconversion GA Griseoluteic Acid GA_A This compound GA->GA_A Esterification (Biosynthesis) GA_B Griseolutein B GA->GA_B Biosynthesis GA_A->GA Hydrolysis (Degradation) GA_B->GA Degradation

Relationship between Griseoluteins.

Biological Activities

This compound, Griseolutein B, and Griseoluteic acid exhibit a range of biological activities, with their antimicrobial properties being the most studied.

Antimicrobial Activity
  • Griseoluteic acid has been shown to significantly inhibit the growth of the Gram-positive bacterium Bacillus subtilis.[7][8]

  • This compound and Griseolutein B are reported to have similar activity against both Gram-positive and Gram-negative bacteria.[4]

  • Griseolutein B also demonstrates inhibitory effects against rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer.[4]

  • A derivative, D-Alanylgriseoluteic acid , exhibits a broad spectrum of antimicrobial activity and is particularly active against Gram-positive pathogens, including clinical isolates of Streptococcus pneumoniae, with a minimal inhibitory concentration (MIC) range of ≤0.06–0.75 µg/mL.[7]

Table 3: Summary of Reported Biological Activities

CompoundActivity TypeTarget Organism/Cell LineObserved EffectReference
Griseoluteic acid AntibacterialBacillus subtilisSignificant growth inhibition[7][8]
This compound AntibacterialGram-positive and Gram-negative bacteriaGrowth inhibition[4]
Griseolutein B AntibacterialGram-positive and Gram-negative bacteriaGrowth inhibition[4]
AntiprotozoalTrichomonas vaginalisInhibition[4]
AnticancerEhrlich ascites cancerInhibition[4]
AntirickettsialRickettsiaInhibition[4]
D-Alanylgriseoluteic acid AntibacterialStreptococcus pneumoniae (clinical isolates)MIC ≤0.06–0.75 µg/mL[7]

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and synthesis of this compound, Griseolutein B, and Griseoluteic acid based on available literature.

Isolation and Purification of Griseoluteic Acid from Streptomyces griseoluteus P510

The following is a generalized workflow for the isolation of Griseoluteic acid:

  • Fermentation: Cultivate Streptomyces griseoluteus P510 in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: After a sufficient incubation period, separate the culture broth from the mycelium. Extract the broth with an organic solvent such as ethyl acetate.

  • Chromatography:

    • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., methanol-water gradient).[7][8]

  • Characterization: Confirm the identity and purity of the isolated Griseoluteic acid using spectroscopic techniques such as NMR and mass spectrometry.

Isolation_Workflow Fermentation Fermentation of S. griseoluteus P510 Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Silica_Gel Silica Gel Column Chromatography Extraction->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Characterization Spectroscopic Characterization (NMR, MS) HPLC->Characterization

Isolation of Griseoluteic Acid.
Synthesis of Griseoluteic Acid and this compound

The first total synthesis of Griseoluteic acid and its subsequent conversion to this compound was achieved through a reductive cyclization of a 2-nitrodiphenylamine precursor.[9]

General Synthetic Scheme:

  • Synthesis of the 2-Nitrodiphenylamine Intermediate: This typically involves the coupling of a substituted aniline with a substituted 2-halonitrobenzene derivative.

  • Reductive Cyclization: The 2-nitrodiphenylamine intermediate is then treated with a reducing agent, such as sodium borohydride in the presence of a base, to induce cyclization and form the phenazine core of Griseoluteic acid.

  • Synthesis of this compound: this compound can then be synthesized from Griseoluteic acid through esterification with a protected glycolic acid derivative, followed by deprotection.

Detailed, step-by-step protocols with specific reaction conditions, reagents, and purification methods would require consulting the original research articles.

Conclusion and Future Perspectives

This compound, Griseolutein B, and Griseoluteic acid represent a compelling group of phenazine natural products with demonstrated antimicrobial and other biological activities. Their shared chemical scaffold and biosynthetic relationship make them an interesting subject for further investigation. While the fundamental structures and biosynthetic pathway of Griseoluteic acid are known, there remain significant gaps in our understanding.

Future research should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing complete 1H and 13C NMR data for all three compounds is essential for unambiguous identification and quality control.

  • Elucidation of Biosynthetic Pathways: A detailed investigation into the enzymatic steps converting Griseoluteic acid to this compound and B would provide valuable insights for biosynthetic engineering and the production of novel analogs.

  • Comparative Biological Evaluation: A comprehensive, side-by-side comparison of the antimicrobial spectrum and potency (MIC values) of all three compounds against a broad panel of clinically relevant pathogens is crucial to identify the most promising therapeutic candidate.

  • Total Synthesis and Analog Development: The development of efficient and scalable total syntheses for all three compounds would facilitate further structure-activity relationship (SAR) studies and the generation of novel derivatives with improved efficacy and pharmacokinetic properties.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this fascinating family of natural products.

References

Methodological & Application

Application Notes and Protocols for Griseolutein A Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolutein A is a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus.[1] Phenazine compounds are a class of nitrogen-containing heterocyclic molecules known for their broad-spectrum biological activities, including antibacterial, antifungal, and antitumor properties. This document provides a detailed protocol for the cultivation of Streptomyces griseoluteus, followed by the extraction, purification, and quantification of this compound. The methodologies described herein are compiled from established protocols for the isolation of phenazine derivatives from Streptomyces species.

Data Presentation

ParameterValueReference
Producing Organism Streptomyces griseoluteus[1]
Extraction Solvent Ethyl Acetate
Primary Purification Silica Gel Column Chromatography[2]
Secondary Purification High-Performance Liquid Chromatography (HPLC)[2]
Reported Yield Variable, dependent on culture conditions and extraction efficiency. Specific quantitative data for this compound is not readily available in the cited literature.
Purity >95% achievable with HPLC purification[3]

Experimental Protocols

Cultivation of Streptomyces griseoluteus

This protocol outlines the steps for growing Streptomyces griseoluteus in a liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

  • Streptomyces griseoluteus strain (e.g., ATCC 12768)

  • ISP2 (International Streptomyces Project 2) broth medium:

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • Adjust pH to 7.2 before autoclaving

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare ISP2 broth medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate the sterile ISP2 broth with a fresh culture of Streptomyces griseoluteus.

  • Incubate the culture in a shaking incubator at 28°C with agitation (200 rpm) for 5-7 days.[4] Optimal production of secondary metabolites in Streptomyces typically occurs during the stationary phase of growth.[5]

Extraction of this compound

This protocol describes the separation of the crude extract containing this compound from the Streptomyces griseoluteus culture.

Materials:

  • 7-day old Streptomyces griseoluteus culture broth

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Rotary evaporator

Procedure:

  • Transfer the culture broth into centrifuge bottles and centrifuge at 8,000 rpm for 20 minutes to separate the mycelia from the supernatant.[2]

  • Decant the supernatant and collect the mycelial pellet.

  • Extraction from Supernatant: Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 10 minutes and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction twice.

  • Extraction from Mycelia: Resuspend the mycelial pellet in ethyl acetate (e.g., 100 mL of solvent for every 10 g of wet mycelia). Sonicate or homogenize the mixture to ensure cell lysis and efficient extraction. Filter the mixture to remove cell debris and collect the ethyl acetate extract.

  • Combine all ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Purification of this compound

This two-step protocol details the purification of this compound from the crude extract using column chromatography followed by HPLC.

3.1. Silica Gel Column Chromatography (Primary Purification)

Materials:

  • Crude extract from the extraction step

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of hexane and ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the column.

  • Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 10%, 20%, 30%, etc., up to 100% ethyl acetate).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the target compound and evaporate the solvent.

3.2. High-Performance Liquid Chromatography (HPLC) (Secondary Purification)

Materials:

  • Partially purified this compound from the previous step

  • HPLC system with a C18 column

  • Mobile phase: A gradient of acetonitrile and water

  • UV detector

Procedure:

  • Dissolve the partially purified sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Run a gradient elution, for example, starting from 30% acetonitrile in water to 100% acetonitrile over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (phenazines typically absorb in the UV-Vis region, around 250-400 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Quantification of this compound

The concentration and purity of the isolated this compound can be determined using HPLC with a UV detector.

Procedure:

  • Prepare a standard curve using a known concentration of a reference standard of this compound (if available) or a closely related phenazine compound.

  • Analyze the purified sample by HPLC under the same conditions used for the standard curve.

  • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

  • Purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Visualization

GriseoluteinA_Extraction_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis cultivation_start Inoculate Streptomyces griseoluteus in ISP2 Medium incubation Incubate at 28°C for 5-7 days with shaking cultivation_start->incubation centrifugation Centrifuge Culture Broth incubation->centrifugation separation Separate Mycelia and Supernatant centrifugation->separation extract_supernatant Extract Supernatant with Ethyl Acetate separation->extract_supernatant extract_mycelia Extract Mycelia with Ethyl Acetate separation->extract_mycelia combine_extracts Combine and Concentrate Crude Extract extract_supernatant->combine_extracts extract_mycelia->combine_extracts column_chromatography Silica Gel Column Chromatography combine_extracts->column_chromatography hplc Reverse-Phase HPLC column_chromatography->hplc quantification Quantification by HPLC hplc->quantification pure_product Purified this compound quantification->pure_product

Caption: Workflow for this compound extraction and purification.

Signaling_Placeholder Streptomyces Streptomyces griseoluteus Shikimate_Pathway Shikimate Pathway Streptomyces->Shikimate_Pathway Primary Metabolism Phenazine_Core Phenazine Biosynthesis Shikimate_Pathway->Phenazine_Core Precursor Supply Griseolutein_A This compound Phenazine_Core->Griseolutein_A Secondary Metabolism

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes & Protocols for High-Yield Purification of Griseolutein A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the high-yield purification of Griseolutein A, a phenazine antibiotic with significant biological activity. The protocols described herein are based on established techniques for the isolation of related Griseolutein compounds and other microbial metabolites.

Introduction

This compound is a bioactive compound produced by the bacterium Streptomyces griseoluteus[]. Like other members of the Griseolutein family, it exhibits notable antibacterial properties. The primary challenge in its purification is its susceptibility to oxidation, which can significantly reduce yields. The following protocols incorporate measures to mitigate degradation and enhance the purity of the final product.

Extraction of this compound from Culture Broth

The initial extraction process is critical for obtaining a crude extract enriched with this compound. The following protocol is adapted from methods used for similar compounds produced by Streptomyces species[2][3].

Protocol 2.1: Solvent Extraction of this compound

  • Culture Preparation: Grow Streptomyces griseoluteus in a suitable liquid medium (e.g., ISP2 or A3M) to optimize the production of this compound[4].

  • Stabilization: To prevent autooxidation of the target compound, add sodium ascorbate (10 mg per 100 mL of culture) to the culture broth before extraction[2]. This is a critical step as Griseolutein compounds can be unstable under oxidative conditions[5].

  • Initial Extraction:

    • Dilute the culture broth with an equal volume of ethanol and shake at 180 rpm for 1 hour.

    • Alternatively, use butanol for extraction by adding it to the culture and shaking vigorously[2].

    • Centrifuge the mixture at 6000 rpm for 10 minutes to separate the biomass from the liquid extract[2].

  • Solvent Partitioning:

    • Collect the supernatant and concentrate it under reduced pressure.

    • Perform a liquid-liquid extraction of the aqueous concentrate using a non-polar organic solvent like ethyl acetate or methylene chloride to partition this compound into the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude extract.

Workflow for this compound Extraction

Extraction_Workflow culture S. griseoluteus Culture Broth stabilize Add Sodium Ascorbate (to prevent oxidation) culture->stabilize extract Solvent Extraction (Ethanol or Butanol) stabilize->extract centrifuge Centrifugation (6000 rpm, 10 min) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant biomass Discard Biomass centrifuge->biomass partition Liquid-Liquid Partitioning (Ethyl Acetate) supernatant->partition concentrate Concentrate & Dry partition->concentrate crude_extract Crude this compound Extract concentrate->crude_extract

Caption: Workflow for the initial extraction of this compound.

Chromatographic Purification

A multi-step chromatographic approach is recommended for achieving high purity. This typically involves an initial separation by column chromatography followed by a final polishing step using High-Performance Liquid Chromatography (HPLC).

Protocol 3.1: Silica Gel Column Chromatography

This step aims to fractionate the crude extract and remove major impurities.

  • Column Preparation: Pack a glass column with silica gel, equilibrating with a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by an ethyl acetate-methanol mixture.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing the compound of interest and evaporate the solvent.

Protocol 3.2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is essential for obtaining highly pure this compound. The following conditions are based on methods developed for related Griseolutein and phenazine compounds[2][3].

  • Column: A reversed-phase C18 column is commonly used for the separation of phenazine compounds.

  • Mobile Phase: A gradient of acetonitrile in water, often with a formic acid modifier (e.g., 0.1%), provides good resolution[6][7].

  • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance (e.g., 265 nm or 290 nm)[4][6].

  • Injection and Fractionation: Dissolve the enriched fraction from the silica gel column in the initial mobile phase and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.

  • Desalting and Lyophilization: Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.

Purification Workflow Diagram

Purification_Workflow crude Crude Extract silica Silica Gel Column Chromatography crude->silica fractions Collect & Pool Fractions silica->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure Pure this compound hplc->pure

Caption: Multi-step chromatographic purification of this compound.

Quantitative Data and Method Parameters

Table 1: Extraction and Initial Purification Parameters

ParameterRecommended ConditionsSource / Rationale
Extraction Solvent Ethanol, Butanol, or Ethyl AcetateEffective for phenazine compounds[2][3]
Stabilizing Agent Sodium AscorbatePrevents autooxidation[2][5]
Initial Chromatography Silica Gel ColumnStandard for crude extract fractionation[3]
Elution Solvents Hexane-Ethyl Acetate gradientSeparates based on polarity

Table 2: HPLC Purification Parameters for Griseolutein Analogs

ParameterGriseolutein T[2][4]Griseofulvin[6][8][9]
Column ODS (C18)C18, Zorbax CN
Mobile Phase Acetonitrile/Water gradientMethanol/Water (3:2), Acetonitrile/0.1M Acetic Acid (45%)
Detection Wavelength 265 nm254 nm, 290 nm
Flow Rate Not specified1.0 - 1.5 mL/min
Expected Purity High (suitable for structural elucidation)>99% (for quantitative analysis)

Quality Control

The purity and identity of the final this compound product should be confirmed using analytical techniques.

  • Analytical HPLC: To determine the purity of the final sample.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

Conclusion

The successful high-yield purification of this compound hinges on the careful execution of a multi-step process that begins with stabilized extraction to prevent degradation, followed by sequential chromatographic separations to remove impurities. The provided protocols, adapted from established methods for related compounds, offer a robust framework for obtaining pure this compound for research and drug development purposes. Optimization of specific parameters may be necessary depending on the fermentation conditions and scale of production.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Griseolutein A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial susceptibility testing of Griseolutein A, a phenazine antibiotic. This document includes detailed protocols for determining the minimum inhibitory concentration (MIC) and time-kill kinetics, along with a proposed mechanism of action.

Introduction

This compound is a naturally occurring phenazine antibiotic. Phenazine compounds are a class of heterocyclic nitrogen-containing molecules produced by a variety of bacteria, known for their broad-spectrum biological activities. This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Understanding its in vitro efficacy and mechanism of action is crucial for its potential development as a therapeutic agent.

Mechanism of Action (Proposed)

Current research suggests that the primary antibacterial mechanism of this compound involves the inhibition of DNA synthesis .[1] Studies in Escherichia coli have shown that this compound rapidly inhibits the incorporation of thymidine, a key nucleoside in DNA replication.[1] This effect is believed to be initiated by an interaction of this compound with the bacterial cell surface, as the compound does not inhibit DNA synthesis in plasmolyzed cells.[1] The inhibition of DNA replication leads to DNA damage, which is a known trigger for the bacterial SOS response , a global response to DNA damage that involves the regulation of various genes involved in DNA repair and cell division.[2][3] A related phenazine antibiotic, D-alanylgriseoluteic acid, has been shown to induce the SOS response in E. coli.[4] Therefore, it is proposed that this compound's bactericidal activity is a consequence of DNA synthesis inhibition and the subsequent induction of the SOS response.

Data Presentation

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive25923Enter Data
Enterococcus faecalisGram-positive29212Enter Data
Escherichia coliGram-negative25922Enter Data
Pseudomonas aeruginosaGram-negative27853Enter Data
Klebsiella pneumoniaeGram-negative700603Enter Data

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working solution at a concentration twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • In a sterile 96-well plate, add 50 µL of CAMHB to all wells except the first column.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).

  • Incubation and Reading:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.

Materials:

  • This compound

  • CAMHB

  • Bacterial strains

  • Spectrophotometer

  • Incubator shaker (35°C ± 2°C)

  • Sterile culture tubes

  • Sterile saline

  • Nutrient agar plates

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dilute this suspension in pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Time-Kill Assay Setup:

    • Prepare sterile culture tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube with no antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C ± 2°C with constant agitation (e.g., 150 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum. A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock and Working Solutions serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Proposed Signaling Pathway for this compound's Antibacterial Action

GriseoluteinA_Pathway GriseoluteinA This compound CellSurface Bacterial Cell Surface Interaction GriseoluteinA->CellSurface DNASynthesis Inhibition of DNA Synthesis CellSurface->DNASynthesis DNADamage DNA Damage (Stalled Replication Forks) DNASynthesis->DNADamage SOS_Response Induction of SOS Response DNADamage->SOS_Response CellCycleArrest Cell Cycle Arrest SOS_Response->CellCycleArrest Apoptosis Bactericidal Effect SOS_Response->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of this compound leading to bacterial cell death.

References

Application Notes and Protocols for Determining the Cytotoxicity of Griseolutein A on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolutein A is a phenazine alkaloid, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, related phenazine compounds have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. For instance, certain phenazine alkaloids isolated from Nocardiopsis dassonvillei have shown potent in vitro cytotoxicity against osteosarcoma cells, and phenazine itself has been observed to have antiproliferative effects on HepG2 and T24 cell lines.[1][2] This suggests that this compound holds potential as a cytotoxic agent and warrants thorough investigation.

These application notes provide a comprehensive guide for researchers to systematically evaluate the cytotoxicity of this compound against mammalian cell lines. The following sections detail the necessary protocols for cell culture, a selection of standard cytotoxicity assays, and data analysis.

Data Presentation

Effective evaluation of a potential therapeutic agent requires meticulous data collection and clear presentation. The following tables are templates for summarizing the quantitative data obtained from cytotoxicity experiments.

Table 1: Cell Line Information

Cell Line NameATCC No.Cell TypeTissue of OriginMorphologyCulture Medium
e.g., MCF-7HTB-22Human Breast AdenocarcinomaMammary GlandEpithelialEagle's MEM + 10% FBS + 0.01 mg/mL insulin
e.g., A549CCL-185Human Lung CarcinomaLungEpithelialF-12K Medium + 10% FBS
e.g., HepG2HB-8065Human Liver Hepatocellular CarcinomaLiverEpithelialEagle's MEM + 10% FBS
User to populate

Table 2: IC50 Values of this compound on Various Mammalian Cell Lines

Cell LineAssay MethodIncubation Time (hours)IC50 (µM)Confidence Interval (95%)
e.g., MCF-7MTT48User to populateUser to populate
e.g., A549XTT48User to populateUser to populate
e.g., HepG2LDH24User to populateUser to populate
User to populate

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity assays. It is recommended to use at least two different assays to confirm the cytotoxic effects and to understand the potential mechanism of cell death.

General Cell Culture and Maintenance

Materials:

  • Selected mammalian cell lines

  • Complete culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain mammalian cell lines in a humidified incubator at 37°C with 5% CO2.

  • Culture cells in the recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with sterile PBS, and then add Trypsin-EDTA to detach the cells from the flask.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cell Mammalian Cell Culture seed_cells Seed Cells in 96-well Plates prep_cell->seed_cells prep_compound Prepare this compound Stock treat_cells Treat with this compound Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate assay_mtt MTT Assay incubate->assay_mtt assay_ldh LDH Assay incubate->assay_ldh assay_other Other Assays (e.g., XTT, Apoptosis) incubate->assay_other read_plate Measure Absorbance/Fluorescence assay_mtt->read_plate assay_ldh->read_plate assay_other->read_plate calc_viability Calculate % Viability/Cytotoxicity read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: General workflow for cytotoxicity assessment of this compound.

Potential Signaling Pathway for Phenazine-Induced Cytotoxicity

Based on the known mechanisms of some cytotoxic agents, a plausible (though currently hypothetical for this compound) signaling pathway leading to apoptosis is depicted below. This serves as a conceptual framework for further mechanistic studies.

G Griseolutein_A This compound Cell_Membrane Cell Membrane Stress Griseolutein_A->Cell_Membrane Mitochondria Mitochondrial Dysfunction Griseolutein_A->Mitochondria Caspase9 Caspase-9 Activation Cell_Membrane->Caspase9 ROS Increased ROS Production Mitochondria->ROS ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Developing Stable Formulations of Griseolutein A for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of stable formulations of Griseolutein A, a phenazine antibiotic with activity against Gram-positive and Gram-negative bacteria.[1][2] Given the limited publicly available stability and solubility data for this compound, this guide combines known properties with established methodologies for similar compounds to provide a comprehensive framework for its formulation.

Application Note 1: Physicochemical Properties and Stability Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable and effective formulations.

Known Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₇H₁₄N₂O₆--INVALID-LINK--
Molar Mass342.3 g/mol --INVALID-LINK--
Melting Point194-197 °C (with decomposition)--INVALID-LINK--
AppearanceYellow or almost yellow powder (inferred from related compounds)[3]

Storage Recommendations:

  • Powder: 2 years at -20°C

  • In DMSO: 2 weeks at 4°C, 6 months at -80°C

These storage recommendations suggest that this compound is unstable in solution, making the development of stable formulations crucial for its use in research.

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in various solvents relevant to formulation development.

Materials:

  • This compound powder

  • Solvents: Purified water, Ethanol, Methanol, Acetone, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)

  • Saturated solutions of this compound in each solvent

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the saturated solutions to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

    • Generate a standard curve by injecting the standard solutions into the HPLC system and plotting peak area against concentration.

    • Inject the filtered supernatant from the saturated solutions into the HPLC system.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the solubility of this compound in that solvent.

Hypothetical Solubility Data for this compound:

The following table presents hypothetical solubility data for this compound to illustrate how the experimental results should be presented. These values are for illustrative purposes only and must be determined experimentally.

SolventTemperature (°C)Solubility (mg/mL) - Hypothetical
Water (pH 7.0)25< 0.01
Ethanol251.5
Methanol252.0
Acetone255.0
DMSO25> 50
PEG 4002510.0
Protocol 2: Determination of pH-Stability Profile of this compound

Objective: To evaluate the stability of this compound at different pH values to identify the optimal pH range for aqueous formulations.

Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • HPLC system with UV detector

  • Incubator or water bath

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).

    • Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • Plot the degradation rate constant (k) versus pH to generate a pH-rate profile.

Hypothetical pH-Stability Data for this compound:

The following table presents a hypothetical pH-rate profile for this compound. This data is for illustrative purposes and must be determined experimentally.

pHDegradation Rate Constant (k) at 37°C (h⁻¹) - HypotheticalHalf-life (t₁/₂) (hours) - Hypothetical
2.00.0513.9
4.00.0234.7
6.00.0169.3
7.00.0323.1
8.00.106.9
10.00.501.4

Application Note 2: Formulation Strategies for Enhancing the Stability of this compound

Given its apparent instability in solution, several formulation strategies can be employed to protect this compound from degradation and improve its shelf-life for research applications.

Strategy 1: Encapsulation Technologies

Encapsulating this compound within a protective carrier can shield it from degradative environmental factors.

Objective: To encapsulate this compound in liposomes to improve its stability and solubility in aqueous media.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dialysis membrane (MWCO 12-14 kDa)

Methodology:

  • Lipid Film Hydration:

    • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by dialysis against fresh PBS.

Liposome_Formation_Workflow cluster_prep Preparation cluster_processing Processing dissolve Dissolve this compound, phospholipids, and cholesterol in chloroform evaporate Form thin lipid film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate film with PBS to form MLVs evaporate->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purification Purification (Dialysis) size_reduction->purification final_product This compound-Loaded Liposomes purification->final_product Nanoparticle_Formation_Workflow cluster_prep Preparation cluster_processing Processing oil_phase Dissolve this compound and PLGA in DCM emulsify Emulsify in PVA solution (Sonication) oil_phase->emulsify evaporation Solvent Evaporation emulsify->evaporation purification Purification (Centrifugation/Washing) evaporation->purification final_product This compound-Loaded Nanoparticles purification->final_product SOS_Response_Pathway GriseoluteinA This compound RedoxCycling Redox Cycling GriseoluteinA->RedoxCycling ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) RedoxCycling->ROS DNADamage DNA Damage (single-strand breaks) ROS->DNADamage CellDeath Cell Death ROS->CellDeath Oxidative Damage RecA RecA Activation DNADamage->RecA LexA LexA Cleavage RecA->LexA SOSGenes SOS Gene Expression (DNA repair, etc.) LexA->SOSGenes Derepression SOSGenes->CellDeath Inhibition of cell division & error-prone repair

References

Protocol for long-term storage and handling of Griseolutein A

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Griseolutein A

Introduction

This compound is a phenazine antibiotic with activity against both Gram-positive and Gram-negative bacteria. Proper long-term storage and handling are crucial to maintain its chemical integrity and biological activity for reproducible research results. These application notes provide detailed protocols for the storage, handling, and use of this compound in a laboratory setting.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C17H14N2O6[1][2][3]
Molecular Weight 342.30 g/mol [1]
CAS Number 573-84-2[1]
Appearance Powder
Melting Point 194-197 °C (decomposed)[2]
Long-Term Storage Recommendations

To ensure the stability of this compound, it is imperative to adhere to the following storage conditions. The stability of the compound is dependent on whether it is in solid form or in solution.

FormStorage TemperatureDurationNotes
Powder -20°C2 years[1]Keep vial tightly sealed and protected from moisture.
In DMSO 4°C2 weeks[1]For short-term use. Protect from light.
In DMSO -80°C6 months[1]Recommended for long-term storage of stock solutions.

Note: For comparison, Griseoluteic acid, a breakdown product, can be stored as a powder at -20°C for 3 years and in solvent at -80°C for 1 year.[4]

Experimental Protocols

Reconstitution of this compound Powder

This protocol outlines the procedure for preparing a stock solution of this compound from its powdered form. It is recommended to prepare solutions on the same day of use whenever possible.[5]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, tightly sealed vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[5][6] This prevents condensation from forming inside the vial, which could compromise the stability of the compound.

  • Determine the desired concentration of the stock solution (e.g., 10 mM).

  • Calculate the required volume of DMSO to add to the vial to achieve the desired concentration.

    • Calculation Example for 10 mM stock solution: Volume (L) = (Mass of this compound (g)) / (342.30 g/mol * 0.010 mol/L)

  • Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

Aliquoting and Storage of Stock Solutions

To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Materials:

  • Reconstituted this compound stock solution

  • Sterile, low-retention microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Based on your experimental needs, determine the appropriate volume for each aliquot.

  • Using a calibrated micropipette, dispense the stock solution into the sterile microcentrifuge tubes or cryovials.

  • Tightly seal each vial.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.

  • For long-term storage, place the aliquots in a freezer at -80°C.[1] For short-term storage (up to one month), -20°C can be used.[5][6]

Handling and Use of Stored Solutions

Proper handling of stored solutions is critical to maintain their quality.

Procedure:

  • When ready to use an aliquot, remove it from the freezer.

  • Allow the vial to thaw completely and equilibrate to room temperature before opening.

  • Once thawed, gently vortex the solution to ensure homogeneity.

  • Dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer immediately before use.

  • Avoid storing diluted solutions for extended periods. It is best to prepare fresh dilutions for each experiment.

Visualizations

This compound Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the long-term storage and handling of this compound.

G This compound Storage and Handling Workflow cluster_storage Long-Term Storage (Powder) cluster_prep Solution Preparation cluster_aliquot Aliquoting & Storage cluster_use Experimental Use powder This compound Powder (-20°C for up to 2 years) reconstitute Reconstitute in DMSO powder->reconstitute aliquot Aliquot into single-use vials reconstitute->aliquot store_short Short-term Storage (4°C for 2 weeks) aliquot->store_short If using soon store_long Long-term Storage (-80°C for 6 months) aliquot->store_long Recommended thaw Thaw and Equilibrate store_short->thaw store_long->thaw dilute Prepare Working Solution thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for this compound from storage to experimental use.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized logical workflow for investigating the biological activity of a novel compound like this compound.

G General Workflow for Biological Activity Screening cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation dose_response Dose-Response Curve cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity target_id Target Identification cytotoxicity->target_id If active and non-toxic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) target_id->pathway_analysis animal_model Animal Model Studies pathway_analysis->animal_model

Caption: A generalized workflow for characterizing a bioactive compound.

References

Troubleshooting & Optimization

Overcoming Griseolutein A instability during extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseolutein A. The information provided is designed to help overcome the challenges associated with the inherent instability of this molecule during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: My this compound extract is rapidly losing its bioactivity. What could be the cause?

A1: this compound is known to be susceptible to degradation. The loss of bioactivity is likely due to chemical instability, particularly oxidation. Similar compounds, like Griseolutein T, are known to be susceptible to autoxidation[1]. Exposure to air (oxygen), light, high temperatures, and non-optimal pH can accelerate this degradation.

Q2: What are the initial signs of this compound degradation?

A2: Visual inspection of your sample may reveal a color change, often a darkening or browning of the solution or dried extract. Chromatographic analysis (e.g., HPLC) is a more definitive method to detect degradation. You will likely observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Q3: How can I minimize oxidation during extraction?

A3: To minimize oxidation, it is crucial to work under conditions that limit exposure to oxygen. Consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants to your extraction solvent can be highly effective. For the related compound Griseolutein T, sodium ascorbate (10 mg per 100 mL of broth) was used to prevent autooxidation during extraction[1].

  • Degassing Solvents: Before use, degas your extraction and chromatography solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.

  • Inert Atmosphere: If possible, perform extraction and purification steps under an inert atmosphere (e.g., in a glove box or by blanketing the sample with nitrogen).

Q4: What is the recommended pH range for handling this compound?

A4: While specific data for this compound is limited, for many organic molecules, a neutral to slightly acidic pH is often optimal for stability. It is advisable to conduct small-scale pH stability studies on your crude extract to determine the optimal pH range for your specific conditions. For the related compound Griseofulvin, stability has been noted between pH 3.0 and 8.8[2].

Q5: Are there any specific solvents I should avoid during extraction and purification?

A5: While there is no definitive list of incompatible solvents for this compound, it is best to avoid highly reactive solvents or those that may contain peroxides (e.g., old ethers). Halogenated solvents should be used with caution and should be of high purity. For extraction of similar microbial metabolites, ethanol and butanol have been used successfully[1].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound after extraction Incomplete cell lysis.Employ more rigorous cell disruption methods such as sonication or homogenization.
Inefficient extraction solvent.Screen a panel of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, butanol).
Degradation during extraction.Add an antioxidant like sodium ascorbate to the extraction solvent and work at low temperatures.[1]
Multiple new peaks appear in HPLC analysis of purified fraction Degradation of this compound.Review your purification workflow to identify potential sources of instability (e-g., prolonged exposure to light, non-optimal pH, reactive solvents).
Contamination.Ensure all glassware and solvents are clean and of high purity.
Precipitation of this compound during solvent evaporation Low solubility in the final solvent.Evaporate the solvent at a lower temperature and/or redissolve the sample in a small amount of a stronger solvent (e.g., DMSO) before proceeding.
Inconsistent bioactivity results Sample degradation during storage.Store purified this compound as a dry powder at -20°C or lower, under an inert atmosphere. For solutions, use a non-reactive solvent like DMSO and store at -80°C in small aliquots to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of this compound with Antioxidant

This protocol is adapted from methods used for similar compounds and incorporates measures to mitigate degradation[1].

  • Harvesting: Centrifuge the fermentation broth of the this compound-producing microorganism (e.g., Streptomyces griseoluteus) at 6000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Extraction of Supernatant:

    • To the supernatant, add an equal volume of ethyl acetate.

    • Add sodium ascorbate to a final concentration of 0.1 mg/mL to inhibit oxidation.

    • Shake vigorously for 1 hour at room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Collect the organic layer and repeat the extraction of the aqueous layer twice more with ethyl acetate.

    • Pool the organic extracts.

  • Extraction of Mycelium:

    • To the mycelial pellet, add 3 volumes of acetone and sonicate for 30 minutes in an ice bath.

    • Centrifuge to pellet the cell debris and collect the acetone supernatant.

    • Repeat the acetone extraction twice more.

    • Pool the acetone extracts.

  • Solvent Evaporation:

    • Combine all organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a temperature not exceeding 35°C.

  • Storage: Store the resulting crude extract at -20°C under a nitrogen atmosphere.

Protocol 2: Purification of this compound using Column Chromatography
  • Column Preparation:

    • Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane:ethyl acetate, 9:1 v/v).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection:

    • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Final Purification:

    • Pool the fractions containing this compound.

    • Evaporate the solvent under reduced pressure.

    • For higher purity, a final purification step using preparative HPLC may be necessary.

Visualizations

Hypothetical Degradation Pathway of this compound

A This compound (Active) B Oxidized this compound (Inactive) A->B Oxidation (O2, Metal Ions) C Hydrolyzed this compound (Inactive) A->C Hydrolysis (H2O, Acid/Base) D Photodegradation Product (Inactive) A->D Photolysis (UV Light)

Caption: A diagram illustrating the potential degradation pathways of this compound.

General Workflow for this compound Extraction and Purification

A Fermentation Broth B Centrifugation A->B C Mycelium B->C D Supernatant B->D E Solvent Extraction (with Antioxidant) C->E D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Semi-purified Fractions G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: A flowchart outlining the general experimental workflow for this compound.

References

Technical Support Center: Troubleshooting Low Yield of Griseolutein A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of Griseolutein A in microbial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

This compound is a phenazine-class antibiotic compound with activity against both Gram-positive and Gram-negative bacteria.[][2] It is a secondary metabolite produced by the Gram-positive bacterium Streptomyces griseoluteus.[]

Q2: What is the general biosynthetic pathway for this compound?

This compound belongs to the phenazine family of secondary metabolites.[3] The biosynthesis of phenazines in Streptomyces originates from the shikimic acid pathway.[4] This pathway produces the core phenazine structure, phenazine-1,6-dicarboxylic acid (PDC), which is then modified by a series of enzymes to yield various phenazine derivatives.[3][5] While the specific enzymatic steps to convert PDC to this compound are not fully detailed in the available literature, the general pathway provides a basis for understanding its metabolic origin.

Generalized Phenazine Biosynthesis cluster_main_pathway Primary Metabolism cluster_secondary_pathway Phenazine Biosynthesis Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid PDC Phenazine-1,6-dicarboxylic acid (PDC) (Phenazine Core) Chorismic_Acid->PDC phz gene cluster Modification Enzymatic Modifications PDC->Modification Griseolutein_A This compound Modification->Griseolutein_A

Caption: Generalized biosynthetic pathway of phenazines in Streptomyces.

Q3: How is the yield of this compound typically quantified?

The yield of this compound can be reliably quantified using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and robust method. The concentration is determined by comparing the peak area of this compound in the sample to a standard curve generated from a pure standard of known concentrations.

Troubleshooting Guide for Low this compound Yield

This section addresses specific issues that can lead to a reduced yield of this compound.

Problem 1: Poor or No Microbial Growth

Possible Cause: Contamination of the culture with faster-growing microorganisms. Recommended Action:

  • Verify Culture Purity: Streak the culture onto an appropriate agar medium (e.g., Starch Casein Agar) to isolate single colonies.[6]

  • Microscopic Examination: Use Gram staining to confirm the presence of Gram-positive, filamentous bacteria characteristic of Streptomyces.

  • Improve Aseptic Technique: Ensure all media, glassware, and instruments are properly sterilized and that all manipulations are performed in a sterile environment (e.g., laminar flow hood).

Possible Cause: Suboptimal quality or preparation of the inoculum. Recommended Action:

  • Standardize Inoculum: Prepare a spore suspension or a vegetative mycelial culture under consistent conditions. For spore suspensions, grow the culture on solid media for 7-10 days to ensure mature spore formation.

  • Optimize Inoculum Size: The ideal inoculum size can vary. Start with a range (e.g., 2-5% v/v) and determine the optimal concentration for your specific conditions.[7]

Problem 2: Good Microbial Growth, but Low or No this compound Yield

This is a common issue indicating that the culture is prioritizing primary metabolism (growth) over secondary metabolism (antibiotic production).

Possible Cause: Inappropriate fermentation parameters (pH, temperature, aeration). Recommended Action:

  • Parameter Optimization: Systematically vary key fermentation parameters to find the optimal conditions for this compound production. Secondary metabolite production in Streptomyces is often sensitive to these factors.[8] The table below provides a starting point based on typical conditions for Streptomyces species.[7][8]

Possible Cause: Unfavorable media composition. Recommended Action:

  • Media Component Screening: The type and concentration of carbon and nitrogen sources are critical. Rapidly metabolized carbon sources like glucose can sometimes suppress secondary metabolite production.[9] Test alternative or slow-release carbon sources (e.g., starch, glycerol) and complex nitrogen sources (e.g., soybean meal, yeast extract, peptone).[8][10] The addition of specific amino acids, such as glycine, has been shown to enhance production in some Streptomyces strains.[6]

  • Phosphate Concentration: High concentrations of phosphate can inhibit the production of some secondary metabolites. Evaluate a range of phosphate concentrations in your medium.[11]

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Assess Biomass Growth Start->CheckGrowth PoorGrowth Poor / Inconsistent Growth CheckGrowth->PoorGrowth Poor GoodGrowth Good Growth CheckGrowth->GoodGrowth Good CheckPurity Check Culture Purity (Microscopy, Plating) PoorGrowth->CheckPurity CheckInoculum Review Inoculum Prep (Age, Size, Method) PoorGrowth->CheckInoculum CheckParams Review Fermentation Parameters (pH, Temp, Aeration) GoodGrowth->CheckParams OptimizeMedia Optimize Media Composition (C/N sources, Phosphate) GoodGrowth->OptimizeMedia Success Yield Improved CheckPurity->Success CheckInoculum->Success CheckParams->Success OptimizeMedia->Success

Caption: Logical workflow for troubleshooting low this compound yield.

Data Presentation: Fermentation Parameters

The following tables summarize key parameters that can be optimized for secondary metabolite production in Streptomyces.

Table 1: Typical Fermentation Parameters for Streptomyces Species

Parameter Typical Range Notes
Temperature 28-32°C Growth and production can have different optimal temperatures.[7][8]
pH 7.0 - 8.5 Production often favors slightly alkaline conditions.[6][8]
Agitation 150 - 250 rpm Essential for aeration and nutrient mixing; prevents cell lysis.
Aeration High Streptomyces are aerobic; ensure high dissolved oxygen levels.[8]

| Incubation Time | 7 - 14 days | Production is phase-dependent, typically occurring after initial rapid growth.[8] |

Table 2: Example Media Components for Optimization

Component Example Sources Typical Concentration (g/L)
Carbon Source Glucose, Starch, Glycerol, Rice Bran[6] 10 - 40
Nitrogen Source Soybean Meal[8], Yeast Extract, Peptone[7], Glycine[6] 5 - 30
Phosphate Source K₂HPO₄ / KH₂PO₄ 0.5 - 2.0

| Trace Elements | MgSO₄, FeSO₄, ZnSO₄ | 0.1 - 1.0 |

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation (Streptomyces)
  • Culture Preparation: Streak a stock culture of S. griseoluteus onto Starch Casein Agar plates. Incubate at 30°C for 7-10 days until sporulation is evident (a dry, often pigmented, powdery appearance).

  • Spore Harvesting: Aseptically add 5 mL of sterile distilled water with 0.05% Tween 80 to a mature plate. Gently scrape the surface with a sterile loop to suspend the spores.

  • Filtration: Draw the spore suspension into a sterile syringe plugged with sterile cotton wool. Filter the suspension into a sterile tube to remove mycelial fragments.

  • Washing and Storage: Centrifuge the spore suspension at 4000 x g for 10 minutes. Discard the supernatant and resuspend the spore pellet in 2 mL of 20% sterile glycerol. Store in aliquots at -80°C.

  • Titration (Optional): Perform serial dilutions and plate counts to determine the spore concentration (CFU/mL) for highly consistent inoculation.

Protocol 2: Media Optimization Workflow

A systematic approach is crucial for efficiently identifying optimal media components.

  • One-Factor-at-a-Time (OFAT) Screening: Start with a basal medium. In separate experiments, vary the concentration of a single component (e.g., carbon source) while keeping all others constant. This helps identify the most influential factors.

  • Statistical Design of Experiments (DoE): Once key factors are identified, use a statistical method like Response Surface Methodology (RSM) to investigate interactions between factors and find the true optimum concentrations.[10] This is more efficient than OFAT for fine-tuning.

Media_Optimization_Workflow Start Define Basal Medium OFAT One-Factor-at-a-Time (OFAT) Screening of C, N, P sources Start->OFAT Identify Identify Key Factors (e.g., Starch, Glycine) OFAT->Identify RSM Response Surface Methodology (RSM) - Box-Behnken or CCD Design Identify->RSM Analysis Statistical Analysis & Model Validation RSM->Analysis Optimized Optimized Medium Formulation Analysis->Optimized

Caption: Experimental workflow for media optimization.

Protocol 3: HPLC Quantification of this compound
  • Sample Preparation:

    • Centrifuge 1 mL of culture broth at 10,000 x g for 10 minutes.

    • Extract the supernatant with an equal volume of ethyl acetate. Vortex thoroughly for 1 minute.

    • Centrifuge to separate the phases. Carefully transfer the organic (top) layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol.

    • Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) in the mobile phase.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (with 0.1% formic acid). A starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the absorbance maximum of this compound (phenazines typically absorb in the UV-Vis range, ~250-400 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Run the prepared samples.

    • Calculate the concentration in the samples using the linear regression equation from the standard curve.

References

Addressing variability in Griseolutein A antibacterial assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Griseolutein A in antibacterial assays. Due to the inherent variability of working with redox-active compounds like this compound, a phenazine antibiotic, careful attention to experimental detail is crucial for obtaining reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected antibacterial spectrum of this compound?

This compound and its derivatives have demonstrated potent activity, particularly against Gram-positive bacteria.[1] For instance, D-alanylgriseoluteic acid, a derivative, has shown significant efficacy against clinical isolates of Streptococcus pneumoniae. This compound and the related compound Griseolutein B are also reported to have activity against both Gram-positive and Gram-negative bacteria.

Q2: I am observing significant well-to-well and day-to-day variability in my Minimum Inhibitory Concentration (MIC) results. What are the likely causes?

Variability in MIC assays with this compound can stem from several factors:

  • Compound Instability: this compound is a phenazine antibiotic. Related phenazine compounds are known to be unstable, particularly under oxidative conditions.[1] Degradation of the compound during the experiment will lead to inconsistent results.

  • Inoculum Effect: The density of the bacterial inoculum can significantly impact the apparent MIC. A higher inoculum may overwhelm the antibacterial effect of the compound.

  • Media Composition: The pH and components of the culture medium can affect both the stability of this compound and the growth of the bacteria.

  • Incubation Conditions: Variations in incubation time, temperature, and aeration can alter bacterial growth rates and compound stability.

Q3: How should I prepare and store my this compound stock solution?

Due to its potential instability, proper handling of this compound is critical. For Griseoluteic acid, a related compound, a stock solution can be prepared in DMSO.[2] It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, store in small aliquots at -80°C and protect from light.[2] Before use, allow the solution to equilibrate to room temperature.

Q4: What is the proposed mechanism of action for this compound, and how might this affect my assays?

This compound belongs to the phenazine class of antibiotics. The mechanism of action for phenazines often involves redox cycling, where the molecule accepts and donates electrons. This can lead to the generation of reactive oxygen species (ROS), which are damaging to bacterial cells. D-alanylgriseoluteic acid has been shown to induce the SOS response in E. coli, which is a hallmark of DNA damage, and can also participate in redox reactions. This redox activity can be a source of experimental variability, as the redox state of the culture medium can influence the compound's activity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent MIC values 1. This compound degradation: The compound may be degrading in the stock solution or in the assay plate over time. 2. Inoculum variability: Inconsistent starting bacterial concentrations. 3. Pipetting errors: Inaccurate serial dilutions.1. Prepare fresh stock solutions of this compound for each experiment. Consider adding an antioxidant like ascorbate to the assay medium, as this has been shown to be necessary during the isolation of a related compound.[1] Minimize exposure of the compound to light. 2. Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a consistent McFarland standard (e.g., 0.5). 3. Use calibrated pipettes and ensure proper mixing at each dilution step.
No antibacterial activity observed 1. Compound inactivity: The this compound may have degraded completely. 2. Bacterial resistance: The tested strain may be resistant. 3. Sub-optimal assay conditions: The chosen medium or incubation conditions may not be suitable.1. Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods. 2. Include a known susceptible control strain in your assays to validate the activity of the compound. 3. Optimize your assay conditions. Test different growth media and ensure the pH is within the optimal range for both bacterial growth and compound stability.
"Skipped" wells in MIC assay (growth in higher concentration wells) 1. Precipitation of this compound: The compound may be precipitating out of solution at higher concentrations. 2. Contamination: Contamination of individual wells.1. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent for the stock solution or adjusting the final concentration range. The solubility of Griseoluteic acid, a related compound, is noted in DMSO.[2] 2. Ensure aseptic technique throughout the assay setup.
Zone of inhibition varies in disk diffusion assays 1. Inconsistent disk impregnation: Uneven application of this compound to the disks. 2. Agar depth variability: Inconsistent agar depth in the petri dishes. 3. Inoculum lawn density: Non-uniform spreading of the bacterial inoculum.1. Ensure the paper disks are fully saturated with a consistent volume of the this compound solution and are properly dried before placement on the agar. 2. Pour a standardized volume of agar into each plate to ensure a uniform depth. 3. Use a sterile swab to create a uniform, confluent lawn of bacteria on the agar surface.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) of a this compound Derivative

CompoundOrganismMIC Range (µg/mL)
D-alanylgriseoluteic acidStreptococcus pneumoniae (119 clinical isolates)≤0.06 - 0.75

Note: Publicly available MIC data for this compound against a broad range of bacteria is limited. Researchers are encouraged to determine the MIC for their specific strains of interest.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a general guideline and should be optimized for your specific bacterial strain and laboratory conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile tubes and pipettes

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. Based on a protocol for a related compound, a concentration of 40 mg/mL in DMSO can be a starting point.[2]

    • Note: Due to potential instability, it is highly recommended to prepare this solution fresh for each experiment.

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.

  • Inoculum Preparation:

    • Grow the bacterial strain in CAMHB to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the negative control wells).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Disk Diffusion Assay

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile swabs

  • Calipers

Procedure:

  • Disk Preparation:

    • Aseptically apply a known amount of the this compound stock solution to each sterile filter paper disk and allow them to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation:

    • Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria.

  • Disk Placement:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters using calipers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation read Read MIC (Visual Inspection) incubation->read

Broth Microdilution Workflow

signaling_pathway Griseolutein_A This compound Bacterial_Cell Bacterial Cell Griseolutein_A->Bacterial_Cell Enters Cell ROS Reactive Oxygen Species (ROS) Bacterial_Cell->ROS Redox Cycling DNA_Damage DNA Damage ROS->DNA_Damage Cell_Lysis Cell Lysis ROS->Cell_Lysis SOS_Response SOS Response DNA_Damage->SOS_Response SOS_Response->Cell_Lysis

References

Technical Support Center: Large-Scale Production of Griseolutein A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale production of Griseolutein A from Streptomyces griseoluteus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production challenging?

This compound is a phenazine-based cytotoxic compound produced by the bacterium Streptomyces griseoluteus P510.[1][2] Its potential medical applications drive the need for large-scale production.[1] The primary challenges in scaling up production are common to many secondary metabolites from Streptomyces and include:

  • Low Titers: Wild-type strains often produce the target compound in low quantities.

  • Complex Biosynthesis: The biosynthetic pathway for this compound is complex and tightly regulated, making it sensitive to fermentation conditions.[1]

  • Process Scalability: Optimizing conditions from lab-scale (shake flasks) to large-scale bioreactors is often not linear and presents challenges in maintaining yield and productivity.[3][4][5]

  • Downstream Processing: Extraction and purification of this compound from a complex fermentation broth can be inefficient and costly.[6]

Q2: What are the key nutritional factors influencing this compound production?

While specific data for this compound is limited, production of similar antibiotics in Streptomyces is significantly influenced by the composition of the fermentation medium. Key factors include:

  • Carbon Source: The type and concentration of the carbon source are critical. Complex carbohydrates often support better production than simple sugars.

  • Nitrogen Source: Organic nitrogen sources like yeast extract, peptone, and soybean meal can enhance antibiotic production.

  • Phosphate Levels: Phosphate concentration is a well-known regulator of secondary metabolism in Streptomyces. High phosphate levels can repress antibiotic production.

  • Trace Elements: The availability of specific trace metals, which act as cofactors for biosynthetic enzymes, is crucial.

Q3: How can I improve the yield of this compound through strain improvement?

Strain improvement is a critical strategy for enhancing the production of secondary metabolites. Common approaches include:

  • Classical Mutagenesis: Using UV irradiation or chemical mutagens to induce random mutations, followed by screening for high-producing variants.

  • Metabolic Engineering: Rational engineering of the biosynthetic pathway to overexpress key enzymes, remove bottlenecks, or block competing pathways.

  • Ribosome Engineering: Introducing mutations in ribosomal proteins to alter cellular physiology and enhance secondary metabolite production.

Troubleshooting Guides

Low or No Production of this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Medium Perform a medium optimization study using statistical methods like Plackett-Burman design or Response Surface Methodology.[7][8][9] Test various carbon and nitrogen sources, and optimize their concentrations.[10]Identification of a production medium that significantly enhances this compound titers.
Inadequate Aeration and Agitation In a bioreactor, create a Design of Experiments (DoE) to test a range of dissolved oxygen (DO) levels and agitation rates. Monitor the impact on cell growth and this compound production.[11]Determine the optimal kLa (volumetric oxygen transfer coefficient) for maximizing production.
Incorrect pH Profile Monitor and control the pH of the fermentation broth. Test different pH control strategies (e.g., constant pH vs. pH shift during different phases of growth).Maintain the optimal pH range for this compound biosynthesis.
Strain Instability Perform serial sub-culturing of the production strain and monitor for any decline in productivity. Re-isolate single colonies and screen for high producers.Ensure the use of a stable, high-producing seed culture for production.
Phage Contamination Examine the culture for signs of lysis. Perform plaque assays on agar plates to detect bacteriophages.If phages are detected, develop a phage-resistant strain or use a phage-free seed train.
Difficulties in Extraction and Purification
Potential Cause Troubleshooting Step Expected Outcome
Low Extraction Efficiency Test a panel of organic solvents with varying polarities for the extraction of this compound from the fermentation broth and mycelium.[12] Consider using microwave-assisted or ultrasonic-assisted extraction to improve efficiency.[13]Selection of a solvent system and extraction method that maximizes the recovery of this compound.
Co-extraction of Impurities Employ solid-phase extraction (SPE) to selectively retain this compound while washing away impurities.[13] Optimize the SPE protocol by testing different sorbents and elution conditions.A cleaner crude extract with a higher purity of this compound, simplifying downstream purification.
Poor Resolution in Chromatography Screen different chromatography resins (e.g., silica gel, C18 reverse-phase) and mobile phase compositions for optimal separation of this compound from related compounds.[2] Consider using preparative HPLC for final purification.High-purity this compound suitable for analytical and biological testing.

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium using Response Surface Methodology (RSM)
  • Screening of Factors: Use a Plackett-Burman design to screen the effect of multiple medium components (e.g., glucose, yeast extract, peptone, K2HPO4, MgSO4) on this compound production.

  • Central Composite Design: Based on the screening results, select the most significant factors and use a central composite design (CCD) to determine their optimal concentrations and interactions.

  • Data Analysis: Analyze the results using statistical software to fit a polynomial equation and generate response surface plots. This will predict the optimal medium composition for maximum this compound yield.

  • Validation: Conduct a fermentation experiment using the predicted optimal medium to validate the model.

Protocol 2: Extraction and Quantification of this compound
  • Sample Preparation: Separate the mycelium from the fermentation broth by centrifugation.

  • Extraction:

    • Broth: Extract the supernatant twice with an equal volume of ethyl acetate.

    • Mycelium: Homogenize the mycelium in acetone, centrifuge to remove cell debris, and then proceed with a liquid-liquid extraction using ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification: Dissolve the crude extract in a known volume of methanol. Analyze by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Quantify this compound by comparing the peak area to a standard curve of purified this compound.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces griseoluteus P510 is believed to proceed through the phenazine biosynthesis pathway, starting from the shikimic acid pathway.[2] The core structure, phenazine-1,6-dicarboxylic acid, is converted into griseoluteic acid by the action of four essential modification enzymes: SgpH, SgpI, SgpK, and SgpL.[1]

Griesolutein_A_Biosynthesis Shikimic_Acid Shikimic Acid Pathway PDC Phenazine-1,6-dicarboxylic acid Shikimic_Acid->PDC Core Biosynthesis (sgp genes) GA Griseoluteic Acid (this compound) PDC->GA Modification Enzymes (SgpH, SgpI, SgpK, SgpL)

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting Workflow for Low Productivity

This workflow provides a logical sequence of steps to diagnose and resolve issues of low this compound yield during large-scale production.

Troubleshooting_Workflow Start Low this compound Titer Check_Seed Verify Seed Culture (Purity, Viability, Productivity) Start->Check_Seed Check_Medium Review Fermentation Medium (Composition, Sterilization) Check_Seed->Check_Medium Seed OK Check_Parameters Analyze Process Parameters (pH, DO, Temp, Agitation) Check_Medium->Check_Parameters Medium OK Optimize_Medium Optimize Medium Components Check_Medium->Optimize_Medium Medium Suboptimal Optimize_Process Optimize Physical Parameters Check_Parameters->Optimize_Process Parameters Suboptimal Strain_Improvement Consider Strain Improvement Program Check_Parameters->Strain_Improvement Parameters OK Success Improved Titer Optimize_Medium->Success Optimize_Process->Success Strain_Improvement->Success

Caption: Logical workflow for troubleshooting low production yields.

References

Minimizing batch-to-batch variation in Griseolutein A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the production of Griseolutein A from Streptomyces griseoluteus.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of batch-to-batch variation in this compound production?

A1: Batch-to-batch variation in the production of secondary metabolites like this compound by Streptomyces griseoluteus is a multifactorial issue. The primary causes often stem from inconsistencies in the fermentation process. Key factors include the quality and age of the inoculum, slight variations in media composition, and deviations in critical fermentation parameters such as pH, temperature, and dissolved oxygen levels. The complex regulatory networks governing secondary metabolism in Streptomyces are highly sensitive to these environmental cues, leading to variable product yields.

Q2: How critical is the seed culture quality for consistent this compound production?

A2: The quality of the seed culture is paramount for achieving reproducible fermentation outcomes. A consistent inoculum in terms of cell density, growth phase, and morphological form ensures that the production culture is initiated uniformly across different batches. It is crucial to follow a standardized protocol for inoculum development, including defined media, incubation times, and agitation speeds. For Streptomyces, which can grow as dispersed mycelia or pellets, maintaining a consistent morphological state in the seed culture is particularly important for predictable performance in the production fermenter.

Q3: Can supplementation with biosynthetic precursors improve this compound yield and consistency?

A3: Supplementing the fermentation medium with precursors to the this compound biosynthetic pathway can potentially enhance yields and reduce variability. This compound is a phenazine derivative, and its biosynthesis originates from the shikimic acid pathway. The addition of precursors such as chorismic acid or specific amino acids could bypass potential metabolic bottlenecks and direct more flux towards this compound synthesis. However, the optimal type and concentration of precursors need to be determined empirically, as excessive amounts can sometimes be inhibitory.

Q4: What are the recommended analytical methods for quantifying this compound to monitor batch consistency?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for the accurate quantification of this compound in fermentation broth. A reverse-phase C18 column with a suitable mobile phase, typically a gradient of acetonitrile and water with an acidic modifier like formic acid, can effectively separate this compound from other broth components. Detection is commonly performed using a UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound. Developing a validated HPLC method is essential for reliable monitoring of product titer and ensuring batch-to-batch consistency.[1][2]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during this compound production.

Issue 1: Low or No this compound Production

Question: My fermentation is growing well (good biomass), but the this compound titer is significantly lower than expected or absent. What are the possible causes and solutions?

Answer:

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Parameters Verify and calibrate all probes (pH, DO, temperature) before starting the fermentation. Ensure that the control setpoints are maintained throughout the batch. Review historical data to identify any deviations from a "golden batch."
Nutrient Limitation or Repression Analyze the concentrations of key nutrients (carbon, nitrogen, phosphate) at different stages of the fermentation. Carbon catabolite repression by rapidly utilized sugars like glucose can inhibit secondary metabolism. Consider using a slower-metabolized carbon source or a fed-batch strategy.
Inappropriate Inoculum Ensure the seed culture is in the late logarithmic to early stationary phase of growth. Standardize the inoculum age and volume. Visually inspect the inoculum for consistent morphology.
Genetic Instability of the Strain High-producing strains can sometimes be unstable. It is advisable to go back to a freshly revived stock from a cryopreserved master cell bank. Periodically re-streak the culture and select a well-isolated, sporulating colony for inoculum preparation.
Issue 2: High Batch-to-Batch Variability in this compound Titer

Question: I am observing significant fluctuations in the final this compound concentration from one batch to another, even with seemingly identical process parameters. How can I improve reproducibility?

Answer:

Possible Cause Troubleshooting Steps
Inconsistent Raw Materials The quality of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier. Qualify new lots of raw materials by performing small-scale fermentations. Consider using a chemically defined medium for greater consistency, although this may require more extensive process development.
Variable Inoculum Quality Implement strict quality control for the seed culture, including monitoring cell density (e.g., by dry cell weight), viability, and morphology. Use a consistent number of spores or a standardized volume of a well-homogenized mycelial culture for inoculation.
Poorly Controlled Process Parameters Even minor, unmonitored fluctuations in pH, temperature, or dissolved oxygen can impact secondary metabolite production. Ensure that all process control loops are tightly tuned and that there are no significant oscillations around the setpoints.
Foaming Excessive foaming can lead to loss of culture volume and changes in the effective working volume, impacting aeration and mixing. Use an automated antifoam addition system with a carefully selected, non-inhibitory antifoam agent.

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation for Streptomyces griseoluteus
  • Aseptic Technique: All manipulations should be performed in a laminar flow hood to prevent contamination.

  • Spore Suspension Preparation:

    • Grow S. griseoluteus on a suitable sporulation agar (e.g., Oatmeal agar or ISP4) at 28°C for 7-10 days until confluent sporulation is observed.

    • Aseptically add 5 mL of sterile 20% glycerol to the plate.

    • Gently scrape the surface with a sterile loop to release the spores.

    • Transfer the spore suspension to a sterile tube and vortex briefly to disperse clumps.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Store the spore suspension in 1 mL aliquots at -80°C.

  • Seed Culture (First Stage):

    • Inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with 1 mL of the frozen spore suspension.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture Inoculation (Second Stage):

    • Transfer a standardized volume (e.g., 5% v/v) of the actively growing seed culture to the production fermenter.

Protocol 2: Quantitative Analysis of this compound by HPLC

This protocol is based on methods for similar compounds and should be optimized for this compound.[1][2]

  • Sample Preparation:

    • Withdraw a 1 mL sample of the fermentation broth.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at the absorbance maximum of this compound (to be determined by a UV scan).

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Integrate the peak area corresponding to this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by interpolating from the standard curve.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for optimizing this compound production. The values presented are illustrative and based on typical ranges for Streptomyces fermentations; optimal values for this compound must be determined experimentally.

Table 1: Effect of pH and Temperature on this compound Production

BatchTemperature (°C)Initial pHFinal this compound Titer (mg/L)
1266.585
2267.0110
3267.595
4286.5120
5287.0150
6287.5135
7306.5105
8307.0115
9307.5100

Table 2: Influence of Carbon and Nitrogen Sources on this compound Yield

BatchCarbon Source (40 g/L)Nitrogen Source (10 g/L)Final this compound Titer (mg/L)
1GlucosePeptone90
2MaltosePeptone145
3Soluble StarchPeptone160
4Soluble StarchYeast Extract155
5Soluble StarchSoy Flour175
6Soluble StarchAmmonium Sulfate70

Visualizations

Signaling Pathway

G Nutrients Nutrient Signals (Carbon, Nitrogen, Phosphate) Pleiotropic_Regulators Pleiotropic Regulators (e.g., DasR, PhoP, AdpA) Nutrients->Pleiotropic_Regulators Modulate Pathway_Specific_Activator This compound Pathway-Specific Activator (hypothetical) Pleiotropic_Regulators->Pathway_Specific_Activator Activate/Repress Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Activator->Biosynthetic_Genes Induce Transcription Griseolutein_A This compound Biosynthetic_Genes->Griseolutein_A Enzymatic Synthesis Primary_Metabolism Primary Metabolism (e.g., Shikimic Acid Pathway) Precursors Biosynthetic Precursors Primary_Metabolism->Precursors Precursors->Biosynthetic_Genes

Caption: Generalized regulatory cascade for this compound biosynthesis.

Experimental Workflow

G Spore_Stock Cryopreserved Spore Stock (-80°C) Sporulation_Plate Sporulation on Agar Plate (7-10 days) Spore_Stock->Sporulation_Plate Seed_Culture Seed Culture (48-72 hours) Sporulation_Plate->Seed_Culture Production_Fermentation Production Fermentation (5-7 days) Seed_Culture->Production_Fermentation Sampling In-process Sampling (24h intervals) Production_Fermentation->Sampling HPLC_Analysis HPLC Quantification Sampling->HPLC_Analysis Data_Analysis Data Analysis & Batch Comparison HPLC_Analysis->Data_Analysis

Caption: Workflow for reproducible this compound fermentation.

Troubleshooting Logic

G Start Low this compound Titer Check_Growth Is Biomass Normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Inoculum Viability - Media Preparation - Contamination Check_Growth->Troubleshoot_Growth No Check_Parameters Are Process Parameters (pH, Temp, DO) in Spec? Check_Growth->Check_Parameters Yes End Root Cause Identified Troubleshoot_Growth->End Calibrate_Probes Calibrate Probes & Review Control Data Check_Parameters->Calibrate_Probes No Investigate_Media Investigate Media: - Nutrient Limitation - Catabolite Repression - Raw Material Quality Check_Parameters->Investigate_Media Yes Calibrate_Probes->End Investigate_Media->End

References

Validation & Comparative

Comparative Analysis of Griseolutein A's Antibacterial Efficacy Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Evaluation of Griseolutein A, a Phenazine Antibiotic, Demonstrates Potential Antibacterial Activity Warranting Further Investigation

This report provides a detailed comparison of the antibacterial activity of this compound, a phenazine antibiotic produced by Streptomyces seoulensis, against a panel of pathogenic bacteria. While direct and extensive comparative data for this compound remains limited in publicly available literature, this guide synthesizes existing information, draws comparisons with related compounds, and outlines the standard experimental protocols necessary for its validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel antimicrobial agents.

Executive Summary

This compound, a known metabolite of Streptomyces seoulensis, belongs to the phenazine class of antibiotics, which are known for their broad-spectrum antibacterial properties. While a comprehensive dataset of its antibacterial activity is not yet available, preliminary data on related compounds and the general mechanism of phenazine antibiotics suggest that this compound holds promise as a potential therapeutic agent. This guide presents available data, outlines detailed experimental methodologies for its validation, and provides a comparative context against established antibiotics.

Data Presentation: Comparative Antibacterial Activity

Direct Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of pathogenic bacteria are not extensively reported in the available scientific literature. However, a study focusing on Griseolutein T, a related dihydrophenazine compound also isolated from Streptomyces seoulensis, provides valuable comparative data against clinically significant pathogens. Given that this compound is a stable oxidized form of Griseolutein T, the activity of Griseolutein T offers a relevant benchmark.[1]

CompoundMethicillin-Resistant Staphylococcus aureus (MRSA) (MIC µg/mL)Vancomycin-Resistant Enterococci (VRE) (MIC µg/mL)Clostridioides difficile (MIC µg/mL)
Griseolutein T 0.25 - 21 - 40.5 - 2
Vancomycin 1 - 2>2560.5 - 2
Fidaxomicin >32>320.015 - 0.06

Data for Griseolutein T, Vancomycin, and Fidaxomicin is sourced from Kawai et al., 2025. This table serves as a comparative reference for a closely related compound to this compound.

Experimental Protocols

To validate the antibacterial activity of this compound, standardized and reproducible experimental protocols are essential. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (bacterial growth without antibiotic)

  • Negative control (broth only)

  • Reference antibiotics (e.g., Vancomycin, Ciprofloxacin)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB across the wells of a 96-well plate.

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no visible bacterial growth.

Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

The Kirby-Bauer test is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Objective: To determine the presence and size of a zone of inhibition around a disk impregnated with this compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Reference antibiotic disks

Procedure:

  • Impregnate sterile filter paper disks with a known concentration of this compound and allow them to dry.

  • Uniformly streak the surface of an MHA plate with the standardized bacterial inoculum using a sterile swab to create a bacterial lawn.

  • Aseptically place the this compound-impregnated disk and reference antibiotic disks on the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Mandatory Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) Bacterial_Culture Bacterial Pathogen Culture Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Inoculate_Plates Inoculate 96-well Plates Standardize_Inoculum->Inoculate_Plates Inoculate_Agar Inoculate MHA Plates Standardize_Inoculum->Inoculate_Agar Prepare_Compound Prepare this compound Stock Solution Serial_Dilution Serial Dilution of This compound Prepare_Compound->Serial_Dilution Impregnate_Disk Impregnate Disks with This compound Prepare_Compound->Impregnate_Disk Serial_Dilution->Inoculate_Plates Incubate_MIC Incubate (37°C, 18-24h) Inoculate_Plates->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Place_Disks Place Disks on Agar Impregnate_Disk->Place_Disks Inoculate_Agar->Place_Disks Incubate_Disk Incubate (37°C, 18-24h) Place_Disks->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone

Caption: Workflow for MIC and Disk Diffusion Testing.

Postulated Mechanism of Action of this compound

This compound belongs to the phenazine class of antibiotics. The antibacterial mechanism of phenazines, particularly dihydrophenazines, is believed to involve multiple targets.[3][4][5]

mechanism_of_action cluster_membrane Cell Membrane Interaction cluster_oxidative Oxidative Stress Griseolutein_A This compound Bacterial_Cell Bacterial Cell Griseolutein_A->Bacterial_Cell Enters Cell Membrane_Integrity Disruption of Membrane Integrity Bacterial_Cell->Membrane_Integrity ROS_Production Increased Reactive Oxygen Species (ROS) Bacterial_Cell->ROS_Production Ion_Leakage Ion Leakage Membrane_Integrity->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death DNA_Damage DNA Damage ROS_Production->DNA_Damage Protein_Damage Protein Damage ROS_Production->Protein_Damage DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Postulated Antibacterial Mechanism of this compound.

Conclusion

This compound presents an interesting subject for further antimicrobial research. While direct comparative data on its antibacterial activity is currently scarce, the information available for the closely related compound, Griseolutein T, and the known mechanisms of phenazine antibiotics suggest a promising potential. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of this compound's efficacy against a broad range of pathogenic bacteria. Further studies are crucial to establish a comprehensive antibacterial profile and to determine its potential as a future therapeutic agent.

References

Griseolutein A vs. Griseolutein B: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two closely related phenazine antibiotics, Griseolutein A and Griseolutein B, reveals subtle but significant differences in their antibacterial profiles. This guide synthesizes available data to provide a comparative overview for researchers and drug development professionals.

This compound and Griseolutein B are yellow, crystalline phenazine antibiotics produced by the bacterium Streptomyces griseoluteus[1]. First described in the 1950s, these compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While early research indicated that their overall bacteriostatic effects are largely similar, key distinctions in their activity against specific bacterial species and their relative toxicities have been noted.

Comparative Antibacterial Spectrum

The antibacterial activities of this compound and Griseolutein B have been evaluated against a range of bacterial pathogens. Foundational studies by Ōsato, Maeda, and Umezawa, as well as Nakamura, in the 1950s established their initial antibacterial profiles. The data, while historical, provides the primary basis for a direct comparison.

More recent, albeit limited, data on Griseolutein B indicates a potent level of activity against certain Gram-positive bacteria. For instance, Griseolutein B has been reported to have a median MIC (MIC50) of 0.2–0.4 µg/mL against Streptococcus pyogenes and Bacillus anthracis.

To provide a structured comparison based on available information, the following table summarizes the known antibacterial activity.

Bacterial SpeciesThis compoundGriseolutein B
Gram-Positive Bacteria
Staphylococcus aureusActiveActive
Streptococcus pyogenesActiveActive (MIC50: 0.2–0.4 µg/mL)
Bacillus anthracisActiveActive (MIC50: 0.2–0.4 µg/mL)
Bacillus subtilisActiveActive
Gram-Negative Bacteria
Escherichia coliActiveActive
Proteus vulgarisLess ActiveMore Active
Salmonella typhiActiveActive
Shigella dysenteriaeActiveActive

Experimental Protocols

The determination of the antibacterial efficacy of this compound and B relies on standard microbiological techniques. The following outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Pure cultures of the test bacteria are grown on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

    • Several colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Griseolutein Solutions:

    • Stock solutions of this compound and Griseolutein B are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial two-fold dilutions of each compound are prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing the diluted Griseolutein compounds, is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

The following diagram illustrates the general workflow for determining the MIC of this compound and B.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (Agar Plate) inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Plates inoculum_prep->inoculation griseolutein_stock Griseolutein Stock Solutions serial_dilution Serial Dilutions (96-well plate) griseolutein_stock->serial_dilution serial_dilution->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination.

Mechanism of Action: The Role of Reactive Oxygen Species

This compound and B belong to the phenazine class of antibiotics. The antibacterial mechanism of phenazines is generally attributed to their ability to act as redox-active compounds, leading to the generation of reactive oxygen species (ROS) within the bacterial cell. This process disrupts essential cellular functions and ultimately leads to cell death.

The proposed signaling pathway for the antibacterial action of this compound and B is as follows:

  • Cellular Uptake: The phenazine molecules are taken up by the bacterial cell.

  • Redox Cycling: Inside the cell, they undergo redox cycling, accepting electrons from cellular reductants such as NADH or NADPH.

  • ROS Generation: The reduced phenazines then react with molecular oxygen to produce superoxide radicals (O₂⁻).

  • Oxidative Stress: Superoxide dismutase (SOD) can convert O₂⁻ to hydrogen peroxide (H₂O₂). In the presence of free iron, H₂O₂ can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.

  • Cellular Damage: The accumulation of these ROS leads to oxidative stress, causing damage to DNA, proteins, and lipids, which ultimately results in the inhibition of bacterial growth and cell death.

The following diagram visualizes this proposed mechanism of action.

Phenazine_MoA cluster_cell Bacterial Cell Griseolutein Griseolutein (A or B) Reduced_Griseolutein Reduced Griseolutein Griseolutein->Reduced_Griseolutein e⁻ Reductants Cellular Reductants (NADH, NADPH) Reductants->Reduced_Griseolutein e⁻ Oxygen Molecular Oxygen (O₂) Reduced_Griseolutein->Oxygen e⁻ transfer Superoxide Superoxide (O₂⁻) Oxygen->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Damage Cellular Damage (DNA, Proteins, Lipids) Superoxide->Damage SOD SOD Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fe²⁺ Fenton Fenton Reaction (Fe²⁺) Hydroxyl->Damage Cell_Death Bacterial Cell Death Damage->Cell_Death

Proposed mechanism of action.

Conclusion

This compound and Griseolutein B are potent phenazine antibiotics with a broad antibacterial spectrum. While their efficacy is largely comparable, historical data suggests a notable difference in their activity against Proteus vulgaris, with Griseolutein B being the more active compound. Further research with modern analytical methods is warranted to provide a more detailed and quantitative comparison of their antibacterial profiles against a wider range of clinically relevant pathogens. Understanding these subtle differences is crucial for the potential development of these compounds as therapeutic agents.

References

Cross-resistance studies of Griseolutein A with other antibiotic classes

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Griseolutein A and its Potential for Cross-Resistance with Other Antibiotic Classes

Introduction

This compound, a member of the phenazine class of antibiotics, has garnered interest for its potential activity against multidrug-resistant (MDR) bacteria. Understanding its cross-resistance profile with existing antibiotic classes is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's activity, drawing upon available data for related phenazine compounds to infer its potential for cross-resistance. While direct and comprehensive cross-resistance studies on this compound are not extensively available in publicly accessible literature, this guide synthesizes current knowledge to provide a predictive assessment for researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

Phenazine antibiotics, as a class, have demonstrated efficacy against a range of bacteria, including strains resistant to conventional antibiotics. Studies on compounds structurally related to this compound, such as Griseolutein T and D-alanylgriseoluteic acid, provide valuable insights into its potential antibacterial spectrum and susceptibility to resistance mechanisms.

A study on Griseolutein T, a closely related analog, highlighted its significant activity against clinically important MDR pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This suggests that this compound may also be effective against these challenging pathogens.

Furthermore, research on D-alanylgriseoluteic acid, another phenazine antibiotic, demonstrated its potent activity against numerous clinical isolates of Streptococcus pneumoniae, irrespective of their resistance to other antimicrobial agents.[1] This finding strongly suggests that the mechanism of action of some phenazine antibiotics may be distinct from those of commonly used drugs, thereby reducing the likelihood of cross-resistance.

Table 1: Hypothetical Comparative MIC50/MIC90 Data for this compound and Other Antibiotics

Bacterial SpeciesThis compound (µg/mL) (Predicted)Vancomycin (µg/mL)Linezolid (µg/mL)Daptomycin (µg/mL)
Staphylococcus aureus (MSSA)0.25 / 0.50.5 / 12 / 40.25 / 0.5
Staphylococcus aureus (MRSA)0.25 / 0.51 / 22 / 40.5 / 1
Enterococcus faecalis (VSE)0.5 / 11 / 22 / 41 / 2
Enterococcus faecium (VRE)0.5 / 1>2562 / 42 / 4

Note: The MIC values for this compound are predictive and based on the activity of related phenazine compounds. Actual values would need to be determined through dedicated experimental studies.

Experimental Protocols

To rigorously assess the cross-resistance profile of this compound, standardized experimental protocols are essential. The following methodologies are recommended for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and comparator antibiotics should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates, and colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Generation of this compound-Resistant Mutants

To investigate the mechanisms of resistance to this compound and potential cross-resistance, resistant mutants can be generated through serial passage.

  • Serial Passage: A susceptible bacterial strain is cultured in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

  • Increasing Concentrations: The bacteria that grow at this concentration are then transferred to a medium with a higher concentration of the antibiotic. This process is repeated with incrementally increasing concentrations of this compound.

  • Isolation of Resistant Mutants: Colonies that grow at significantly higher concentrations of this compound (e.g., 4-8 times the initial MIC) are isolated and purified.

  • Stability of Resistance: The stability of the resistant phenotype should be confirmed by sub-culturing the mutants in antibiotic-free medium for several passages and then re-testing their MIC.

Cross-Resistance Studies

The generated this compound-resistant mutants are then tested for their susceptibility to a panel of antibiotics from different classes.

  • MIC Determination: The MICs of various antibiotics (e.g., beta-lactams, aminoglycosides, macrolides, fluoroquinolones, glycopeptides) against the this compound-resistant mutants and the parent strain are determined using the broth microdilution method as described above.

  • Analysis: A significant increase in the MIC of another antibiotic for the this compound-resistant mutant compared to the parent strain would indicate cross-resistance.

Potential Mechanisms of Action and Resistance

The mechanism of action of phenazine antibiotics often involves the generation of reactive oxygen species (ROS), which can lead to broad cellular damage. This non-specific mode of action may contribute to a lower propensity for the development of resistance and cross-resistance with target-specific antibiotics.

A potential mechanism of resistance to phenazine antibiotics in S. aureus has been identified as the upregulation of an efflux pump.[2] Efflux pumps are a common mechanism of multidrug resistance, as they can extrude a wide range of structurally diverse compounds from the bacterial cell. Therefore, if resistance to this compound is mediated by the overexpression of a broad-spectrum efflux pump, it could potentially confer cross-resistance to other antibiotic classes that are also substrates of that pump.

Visualizing Potential Resistance Pathways

The following diagrams illustrate the potential mechanisms of action and resistance related to this compound.

cluster_0 Bacterial Cell Griseolutein_A This compound ROS Reactive Oxygen Species (ROS) Griseolutein_A->ROS Induces Cellular_Damage Cellular Damage (DNA, proteins, lipids) ROS->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

cluster_1 Bacterial Cell Membrane Griseolutein_A_in This compound (intracellular) Efflux_Pump Efflux Pump (e.g., HprS) Griseolutein_A_in->Efflux_Pump Substrate Griseolutein_A_out This compound (extracellular) Efflux_Pump->Griseolutein_A_out Extrudes Other_Antibiotics_out Other Antibiotics (extracellular) Efflux_Pump->Other_Antibiotics_out Extrudes Other_Antibiotics_in Other Antibiotics (intracellular) Other_Antibiotics_in->Efflux_Pump Substrate Resistance_Development Resistance Development (Upregulation of Efflux Pump) Resistance_Development->Efflux_Pump Leads to

References

Confirming Griseolutein A's Mechanism of Action: A Comparative Guide Based on Genetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for the phenazine antibiotic, Griseolutein A, and outlines genetic studies to validate its molecular target. We compare this compound with other antibiotics whose mechanisms have been elucidated through similar genetic approaches, offering a framework for its further investigation and development.

Proposed Mechanism of Action of this compound

While direct genetic confirmation for this compound is still emerging, studies on the structurally related pyranonaphthoquinone natural products, griseusins, suggest a likely mechanism of action. Research indicates that griseusins function as potent inhibitors of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), subsequently disrupting downstream signaling pathways such as mTORC1. Based on this, we hypothesize that this compound shares a similar mechanism, targeting the cellular redox balance through the inhibition of key antioxidant enzymes.

Signaling Pathway of Proposed this compound Action

G cluster_cell Bacterial Cell Griseolutein_A This compound Prx1_Grx3 Prx1 / Grx3 Griseolutein_A->Prx1_Grx3 Inhibits ROS Increased ROS Prx1_Grx3->ROS Leads to Downstream Disruption of Downstream Pathways (e.g., mTORC1 signaling) ROS->Downstream Apoptosis Cell Death Downstream->Apoptosis

Caption: Proposed signaling pathway for this compound's mechanism of action.

Comparative Analysis with Alternative Antibiotics

To contextualize the potential of this compound, we compare its proposed mechanism and available activity data with two well-characterized antibiotics, Doxycycline and a hypothetical Fluoroquinolone, whose mechanisms have been confirmed through genetic studies.

FeatureThis compound (Proposed)DoxycyclineFluoroquinolone (e.g., Ciprofloxacin)
Primary Target Peroxiredoxin 1 (Prx1) / Glutaredoxin 3 (Grx3)30S Ribosomal SubunitDNA Gyrase (GyrA) and Topoisomerase IV (ParC)
Mechanism of Action Inhibition of antioxidant enzymes, leading to increased ROS and cellular damage.Inhibition of protein synthesis by preventing aminoacyl-tRNA binding.Inhibition of DNA replication and repair.
Genetic Validation Hypothetical: CRISPR-Cas9 knockout screens, yeast deletion library screening, sequencing of resistant mutants.Confirmed through ribosomal mutations conferring resistance and in vitro translation assays.Confirmed by sequencing resistant mutants with alterations in gyrA and parC genes.
Spectrum of Activity Primarily Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[2][3]Broad-spectrum (Gram-positive and Gram-negative).Broad-spectrum (Gram-positive and Gram-negative).
Quantitative Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
Griseolutein T Staphylococcus aureus (MRSA)0.25 - 2[3]
Enterococcus faecalis (VRE)1 - 4[3]
Clostridioides difficile0.06 - 0.25[3]
Doxycycline Staphylococcus aureus0.12 - 1Public Data
Escherichia coli0.5 - 4Public Data
Ciprofloxacin Staphylococcus aureus0.12 - 1Public Data
Escherichia coli0.004 - 0.015Public Data

Note: Data for Griseolutein T, a closely related analogue, is used as a proxy for this compound's potential activity.

Experimental Protocols for Genetic Validation of this compound's Target

To confirm the hypothesized mechanism of action of this compound, several genetic approaches can be employed. These methods are standard in the field of drug mechanism discovery.[4][5]

CRISPR-Cas9 Knockout Screen in a Eukaryotic Model (e.g., Yeast)

This technique identifies genes whose knockout confers resistance or sensitivity to a compound.

Workflow:

G cluster_workflow CRISPR-Cas9 Screen Workflow start Yeast Library with Gene Knockouts treatment Treat with This compound start->treatment selection Select for Resistant Colonies treatment->selection sequencing Sequence gRNA of Resistant Colonies selection->sequencing analysis Identify Enriched Knockouts (Hits) sequencing->analysis

Caption: Workflow for a CRISPR-Cas9 knockout screen to identify drug targets.

Methodology:

  • Library Preparation: A pooled library of Saccharomyces cerevisiae mutants, each with a single gene knockout, is generated using CRISPR-Cas9 technology.

  • Compound Treatment: The mutant library is cultured in the presence of a sub-lethal concentration of this compound.

  • Selection and Sequencing: Surviving cells are harvested, and their genomic DNA is extracted. The guide RNAs (gRNAs) are amplified via PCR and sequenced.

  • Data Analysis: The frequency of each gRNA in the treated population is compared to an untreated control. Genes whose knockout is enriched in the treated population are considered potential resistance genes and may be part of the target pathway. Conversely, depleted knockouts indicate genes essential for the drug's action.

Sequencing of Resistant Mutants

This method identifies mutations that arise in response to drug pressure, often directly in the drug's target or a related pathway.

Methodology:

  • Generation of Resistant Strains: A susceptible bacterial strain (e.g., Staphylococcus aureus) is cultured in the presence of increasing concentrations of this compound to select for spontaneous resistant mutants.

  • Whole-Genome Sequencing: The genomic DNA of several independent resistant isolates is sequenced, along with the parental susceptible strain.

  • Variant Calling and Analysis: Single nucleotide polymorphisms (SNPs), insertions, and deletions are identified in the resistant strains. Mutations that appear consistently across multiple independent isolates, particularly in coding regions, are strong candidates for conferring resistance. If the hypothesis is correct, mutations in the genes encoding Prx1, Grx3, or related redox pathway components would be expected.

Mendelian Randomization for Target Validation

For future translational studies, Mendelian randomization (MR) can be used to investigate the causal relationship between the proposed target (e.g., Prx1 levels) and a clinical outcome in human populations, using genetic variants as instrumental variables.[6][7][8] This provides genetic evidence for the validity of the drug target in a human disease context.

Logical Relationship:

G Genetic_Variant Genetic Variant (e.g., SNP in PRX1 gene) Target_Expression Prx1 Expression/Activity Genetic_Variant->Target_Expression Influences Disease_Outcome Disease Outcome Genetic_Variant->Disease_Outcome Associated with (if causal link exists) Target_Expression->Disease_Outcome Causally Affects

Caption: Logical framework of Mendelian Randomization for drug target validation.

By employing these genetic strategies, the mechanism of action of this compound can be definitively elucidated, paving the way for its rational development as a novel therapeutic agent.

References

A Head-to-Head Comparison of Griseolutein A and its Derivative with Clinically Relevant Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of the phenazine antibiotic, Griseolutein A, and its potent derivative, D-alanylgriseoluteic acid (AGA), against a panel of clinically significant bacteria. The in vitro efficacy of AGA is contrasted with standard-of-care antibiotics, offering insights into its potential as a developmental candidate. All quantitative data is presented in standardized tables, and detailed experimental methodologies are provided for reproducibility.

Executive Summary

D-alanylgriseoluteic acid (AGA), a derivative of the natural product this compound, demonstrates significant antimicrobial activity, particularly against Gram-positive pathogens. Notably, it shows potent efficacy against clinical isolates of Streptococcus pneumoniae, including strains with resistance to other antibiotic classes. While data on this compound itself is limited in publicly available literature, the activity of its derivative suggests the therapeutic potential of this chemical scaffold. This guide synthesizes the available data to facilitate a direct comparison with frontline antibiotics.

Comparative Antimicrobial Potency

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of D-alanylgriseoluteic acid (AGA) and a selection of clinically relevant antibiotics against key Gram-positive and Gram-negative bacteria. MIC is a standard measure of antibiotic potency, representing the lowest concentration of a drug that prevents visible growth of a microorganism.

It is important to note that the following data has been compiled from multiple independent studies. Direct comparative studies testing this compound or AGA against this full panel of antibiotics simultaneously are not yet available in the public domain. Therefore, variations in experimental conditions between studies should be considered when interpreting these results.

Gram-Positive Pathogens

Table 1: Minimum Inhibitory Concentration (MIC) against Streptococcus pneumoniae

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
D-alanylgriseoluteic acid (AGA) ≤0.06 - 0.75 - - [1]
Vancomycin0.12 - 1.0--[2]
Linezolid0.25 - 2--[3][4]
Ceftriaxone≤0.016 - 0.50.250.5[5]

Table 2: Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
D-alanylgriseoluteic acid (AGA) Data not available - -
Vancomycin≤0.5 - 2.0--[6]
Linezolid1.178 - 1.582 (geometric mean)22[7]
Daptomycin0.125 - 1.00.380.75[8]
Gram-Negative Pathogens

Table 3: Minimum Inhibitory Concentration (MIC) against Escherichia coli

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation(s)
D-alanylgriseoluteic acid (AGA) Induces SOS response, specific MIC data not available - - [1]
Ciprofloxacin≤0.06 - >8--[9]
Ceftriaxone16 - >32--[10]
Trimethoprim/Sulfamethoxazole0.25/4.75 - 4/76--[11]

Mechanism of Action

The precise antibacterial mechanism of this compound is not well-elucidated in current literature. However, studies on its derivative, D-alanylgriseoluteic acid (AGA), have revealed a multi-faceted mode of action.[1]

  • Induction of the SOS Response: In Gram-negative bacteria such as E. coli, AGA has been shown to induce the SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.[1]

  • Redox Cycling and Oxidative Stress: As a phenazine compound, AGA can undergo redox cycling. It has been demonstrated to reduce cytochrome c, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1] AGA is reduced more readily than its precursor, griseoluteic acid, suggesting a higher potential for generating oxidative stress.[1]

Further research is required to fully characterize the molecular targets and signaling pathways affected by this compound and its derivatives.

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, a fundamental technique in antibiotic susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial agent (e.g., this compound or its derivatives)

  • Bacterial strains for testing

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test agent in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the growth medium to achieve a range of desired concentrations.

    • Dispense 100 µL of each dilution into the wells of a 96-well plate.

  • Inoculum Preparation:

    • Culture the bacterial strain on an appropriate agar medium.

    • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial agent dilutions.

    • Include a positive control well (inoculum without antimicrobial agent) and a negative control well (medium only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Visualizing Experimental Workflows and Pathways

To further clarify the methodologies and conceptual frameworks discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of This compound/AGA dilutions Serial Dilutions stock->dilutions plate 96-Well Plate Inoculation dilutions->plate bacterial_culture Bacterial Culture (0.5 McFarland) inoculum Standardized Inoculum bacterial_culture->inoculum inoculum->plate incubation Incubation (16-20h at 37°C) plate->incubation readout Visual Inspection for Bacterial Growth incubation->readout mic MIC Determination readout->mic

Figure 1. Workflow for MIC Determination.

mechanism_of_action cluster_entry Cellular Entry cluster_effects Intracellular Effects cluster_outcome Outcome aga D-alanylgriseoluteic Acid (AGA) cell_membrane Bacterial Cell Membrane aga->cell_membrane cytochrome Cytochrome c Reduction cell_membrane->cytochrome Redox Cycling ros Reactive Oxygen Species (ROS) Generation dna_damage DNA Damage ros->dna_damage sos SOS Response Induction dna_damage->sos inhibition Inhibition of Bacterial Growth sos->inhibition cytochrome->ros

Figure 2. Proposed Mechanism of Action of AGA.

References

Validating the Therapeutic Promise of Griseolutein A: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Griseolutein A, a member of the phenazine class of antibiotics, has emerged as a compound of interest for its potential therapeutic applications. While in vitro studies have provided initial insights, validation of its efficacy and safety in living organisms is paramount for its progression as a clinical candidate. This guide provides a comparative overview of the therapeutic potential of this compound, contextualized with data from related phenazine compounds, and outlines the experimental framework for its in vivo evaluation. Due to the limited availability of in vivo data for this compound, this guide leverages findings from structurally and functionally similar phenazine antibiotics, such as Pyocyanin and Phenazine-1-carboxylic acid (PCA), to project its potential performance and guide future preclinical research.

Comparative In Vivo Efficacy of Phenazine Antibiotics

CompoundTherapeutic AreaIn Vivo ModelDosing RegimenKey FindingsReference
Pyocyanin AnticancerHuman melanoma (SK-MEL-30) xenograft in mice72 µM (concentration in vitro)Showed antiproliferative effects on melanoma cells. In vivo data needs further investigation.[1]
Phenazine-1-carboxylic acid (PCA) AnticancerZebrafish embryoNot specifiedExhibited protective effects against Vibrio anguillarum infection. Anticancer in vivo studies are limited.[2]
Griseofulvin (Non-phenazine comparator) AnticancerCOLO-205 human colorectal carcinoma xenograft in nude mice50 mg/kgEffectively inhibited tumor growth.[3][3]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments that can be adapted to validate the therapeutic potential of this compound in vivo.

Murine Xenograft Model for Anticancer Activity

This model is a standard for assessing the efficacy of a novel anticancer compound.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used to prevent rejection of human tumor cells.

2. Tumor Implantation:

  • A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Protocol:

  • Mice are randomly assigned to a control group (vehicle) and treatment groups (different doses of this compound).

  • This compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The dosing schedule can be daily, every other day, or as determined by pharmacokinetic studies.

  • Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Body weight and general health of the mice are monitored throughout the experiment.

4. Endpoint Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or after a set duration.

  • Tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and biomarker assessment (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow for Xenograft Model

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimatization Animal Acclimatization injection Subcutaneous Injection animal_acclimatization->injection cell_harvest->injection randomization Randomization injection->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring Repeated euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision & Weighing euthanasia->tumor_excision histology Histological Analysis tumor_excision->histology biomarker Biomarker Assessment tumor_excision->biomarker

Caption: Workflow for a murine xenograft study.

Signaling Pathways Potentially Modulated by this compound

Based on the known mechanisms of other phenazine antibiotics, this compound is hypothesized to exert its anticancer effects through the induction of oxidative stress and apoptosis.

Proposed Mechanism of Action

Phenazine compounds are redox-active molecules that can undergo cycling to produce reactive oxygen species (ROS). This increase in intracellular ROS can lead to cellular damage and trigger apoptotic pathways.

signaling_pathway GriseoluteinA This compound ROS Increased ROS GriseoluteinA->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

Conclusion and Future Directions

While direct in vivo evidence for the therapeutic potential of this compound is currently lacking, the existing data for related phenazine compounds provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights presented in this guide offer a framework for the systematic in vivo validation of this compound. Future studies should focus on establishing its pharmacokinetic and pharmacodynamic profiles, determining its maximum tolerated dose, and evaluating its efficacy in relevant animal models of disease. Such studies will be critical in determining whether this compound can be translated into a viable therapeutic agent.

References

No Direct Evidence Found for Synergistic or Antagonistic Effects of Griseolutein A with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the synergistic and antagonistic effects of Griseolutein A when used in combination with other therapeutic agents. Despite extensive searches for quantitative data, experimental protocols, and defined signaling pathways related to this compound combination therapies, no specific studies detailing these interactions were identified.

This compound is a known phenazine-class antibiotic. While research has been conducted on related compounds such as Griseolutein T, which has shown antibacterial activity, specific data on the combination effects of this compound is not present in the reviewed literature. The existing body of research on drug interactions primarily focuses on more commonly used antibiotics, antifungals, and anticancer agents.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this lack of data represents a critical area for future investigation. Understanding how this compound interacts with other drugs is essential for its potential development as a therapeutic agent, either as a standalone treatment or as part of a combination regimen.

General Principles of Synergistic and Antagonistic Effects

In the absence of specific data for this compound, a general overview of the principles of drug synergy and antagonism is provided below for context. These principles are fundamental in the field of pharmacology and drug development.

Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to enhanced therapeutic efficacy, reduced dosages of individual drugs (thereby minimizing side effects), and potentially overcoming drug resistance.

Antagonism , conversely, is when the combined effect of two or more drugs is less than the sum of their individual effects. This can result in reduced therapeutic efficacy and is generally an undesirable outcome in combination therapy, although it can be therapeutically useful in some specific contexts, such as in the case of antidotes.

Standard Experimental Methodologies

The following are common experimental protocols used to assess the synergistic and antagonistic effects of drug combinations.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to screen for synergy or antagonism between two antimicrobial or anticancer agents.

Experimental Protocol:

  • Preparation of Drug Solutions: Stock solutions of the drugs to be tested are prepared at known concentrations.

  • Serial Dilutions: A series of two-fold dilutions of each drug are prepared.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of Drug A are added to the wells in the vertical direction, and the dilutions of Drug B are added in the horizontal direction. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism or cancer cell line.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, CO2 levels) for a specified period (e.g., 24-48 hours).

  • Data Collection: After incubation, the growth in each well is measured, typically by reading the optical density (OD) at a specific wavelength using a microplate reader.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic picture of the antimicrobial activity of drug combinations over time.

Experimental Protocol:

  • Preparation of Cultures: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.

  • Drug Addition: The drugs are added to the cultures at specific concentrations (e.g., based on their Minimum Inhibitory Concentrations - MICs), both individually and in combination.

  • Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable cells in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Data Presentation and Interpretation

Quantitative data from these experiments are crucial for determining the nature and magnitude of the drug interaction.

Table 1: Example of Checkerboard Assay Data Interpretation using Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0No Interaction (Additive or Indifference)
> 4.0Antagonism

FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Logical Workflow for Assessing Drug Interactions

The process of evaluating drug interactions follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Mechanistic Studies A Checkerboard Assay B Time-Kill Curve Analysis A->B Confirmation of initial hits C Calculate FICI / Analyze Time-Kill Curves B->C D Identify Synergistic/Antagonistic Combinations C->D E Investigate Signaling Pathways D->E F In Vivo Animal Models E->F Validate in a biological system

Caption: Workflow for Drug Interaction Studies.

Signaling Pathway Analysis

Once a synergistic or antagonistic interaction is confirmed, further studies are often conducted to elucidate the underlying molecular mechanisms. This can involve investigating the effect of the drug combination on specific signaling pathways within the target cells.

G cluster_0 Example Hypothetical Signaling Pathway DrugA Drug A Target1 Target 1 DrugA->Target1 DrugB Drug B Target2 Target 2 DrugB->Target2 PathwayNode1 Signaling Node A Target1->PathwayNode1 PathwayNode2 Signaling Node B Target2->PathwayNode2 CellularResponse Cellular Response (e.g., Apoptosis) PathwayNode1->CellularResponse PathwayNode2->CellularResponse

Caption: Hypothetical Drug Interaction Pathway.

While the scientific community awaits specific research on this compound, the established methodologies and principles outlined above provide a robust framework for any future investigations into its potential synergistic and antagonistic properties. Such studies will be invaluable in determining the ultimate therapeutic utility of this compound.

A Researcher's Guide to Comparative Metabolomics: Investigating Griseolutein A Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for conducting a comparative metabolomics study of Griseolutein A producing (wild-type) and non-producing (mutant) microbial strains. While direct comparative studies on this compound are not extensively published, this document outlines a robust experimental approach, from sample preparation to data analysis, using established microbial metabolomics protocols. For illustrative purposes, we will use the biosynthetic pathway of a related phenazine compound, griseoluteic acid, to hypothesize potential metabolic differences and demonstrate data presentation.

Introduction to this compound and the Metabolomics Approach

This compound, an antibiotic produced by strains of Streptomyces griseoluteus, belongs to the phenazine class of secondary metabolites, known for their broad biological activities.[] Understanding the metabolic landscape that differentiates a producing strain from a non-producing one is crucial for optimizing antibiotic production, identifying regulatory bottlenecks, and discovering new bioactive compounds.

Comparative metabolomics is a powerful strategy to capture a snapshot of the intracellular and extracellular metabolites, providing insights into the physiological state of a microorganism.[2] By comparing the metabolite profiles of a wild-type producing strain and a genetically modified non-producing strain, researchers can pinpoint key metabolic pathways and precursor pools that are diverted towards the biosynthesis of the target compound.

Detailed Experimental Protocols

A successful metabolomics study hinges on meticulous and consistent sample preparation to ensure the generation of high-quality, reliable data.[2] The following protocols are synthesized from established methods in microbial metabolomics.[3][4][5][6]

Strain Cultivation and Sampling
  • Strains : Use a wild-type Streptomyces griseoluteus strain (this compound producer) and a mutant strain with a key biosynthetic gene knocked out (non-producer).

  • Culture Conditions : Grow both strains in a suitable liquid medium under identical, controlled conditions (e.g., temperature, pH, agitation) to minimize metabolic variability not related to this compound production.

  • Sampling : Harvest cultures during the late exponential or early stationary phase, when secondary metabolite production is typically highest. It is critical to work quickly to capture an accurate metabolic snapshot.

Metabolic Quenching

The goal of quenching is to instantly halt all enzymatic activity.

  • Method : Rapidly transfer a defined volume of the cell culture into a quenching solution of 60% cold methanol (-40°C or colder).[4] The volume ratio should be sufficient to drop the temperature of the culture instantly (e.g., 1:5 culture to methanol).

  • Rationale : Cold methanol effectively stops metabolism without causing significant leakage of intracellular metabolites from many bacterial cells.[4]

Metabolite Extraction

This step separates the intracellular metabolites from the cell biomass.

  • Cell Harvesting : Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells. The supernatant can be saved for extracellular metabolite analysis.

  • Extraction Solvent : A common and effective method for bacteria is extraction with a boiling ethanol/water mixture (e.g., 75% ethanol).[3]

  • Procedure :

    • Resuspend the cell pellet in the pre-heated extraction solvent.

    • Incubate at a high temperature (e.g., 95°C) for a short period (e.g., 5 minutes) to ensure cell lysis and protein denaturation.

    • Rapidly cool the mixture on ice.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the metabolite extract, typically using a vacuum concentrator.

LC-MS/MS Analysis
  • Instrumentation : Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS), such as a Q-TOF or Orbitrap system.[6]

  • Sample Reconstitution : Reconstitute the dried extracts in a suitable solvent compatible with the LC method (e.g., 50% methanol).

  • Chromatography : Employ a column suitable for separating polar metabolites, such as a HILIC or reversed-phase C18 column.

  • Data Acquisition : Perform analysis in both positive and negative ionization modes to achieve broad coverage of the metabolome. Use an untargeted data acquisition approach to collect fragmentation data (MS/MS) for metabolite identification.

Data Processing and Analysis
  • Peak Picking and Alignment : Use software like MS-DIAL or XCMS to process the raw LC-MS data, which involves detecting metabolic features (peaks), aligning them across all samples, and generating a feature table.

  • Metabolite Identification : Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns against spectral libraries (e.g., METLIN, GNPS) and databases.

  • Statistical Analysis : Use multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between the producing and non-producing strains.

Illustrative Experimental Workflow

G cluster_cultivation Strain Cultivation cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Processing Producer Producer Strain (Wild-Type) Quenching Metabolic Quenching (-40°C Methanol) Producer->Quenching NonProducer Non-Producer Strain (Mutant) NonProducer->Quenching Centrifugation Low-Temp Centrifugation Quenching->Centrifugation Extraction Boiling Ethanol Extraction Centrifugation->Extraction Drying Vacuum Concentration Extraction->Drying LCMS LC-MS/MS Analysis (Untargeted) Drying->LCMS Processing Peak Picking & Alignment LCMS->Processing Identification Metabolite ID Processing->Identification Stats Statistical Analysis (PCA, OPLS-DA) Identification->Stats

Caption: Experimental workflow for comparative metabolomics.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from a comparative metabolomics experiment could be presented. The values are hypothetical and represent the relative abundance (normalized peak area) of key metabolites.

Table 1: Relative Abundance of Precursors and Pathway Intermediates

MetaboliteBiosynthetic RoleProducer Strain (Relative Abundance)Non-Producer Strain (Relative Abundance)Fold Change (Producer/Non-Producer)p-value
Chorismic acidPrimary Metabolism Precursor1.001.150.870.21
Anthranilic acidPhenazine Precursor2.500.505.00<0.01
Phenazine-1,6-dicarboxylic acidPhenazine Intermediate15.70Not Detected-<0.001
Griseoluteic acidRelated Phenazine8.20Not Detected-<0.001
This compound Final Product 50.30 Not Detected - <0.001

Table 2: Relative Abundance of Metabolites in Connected Pathways

MetabolitePathwayProducer Strain (Relative Abundance)Non-Producer Strain (Relative Abundance)Fold Change (Producer/Non-Producer)p-value
TryptophanAmino Acid Biosynthesis0.852.100.40<0.05
Shikimic acidShikimate Pathway1.101.051.050.85
Pyruvic acidCentral Carbon Metabolism0.951.500.63<0.05

Visualizing the Biosynthetic Pathway

To understand the metabolic differences, it is essential to visualize the relevant biosynthetic pathway. Since the detailed pathway for this compound is not fully elucidated in the provided search results, we present the recently established pathway for a related compound, griseoluteic acid, which is also produced by Streptomyces griseoluteus.[7] This pathway highlights the types of enzymatic modifications (hydroxylation, methylation, etc.) that are critical for phenazine biosynthesis and would be absent in a non-producing mutant.

G cluster_enzymes Enzymatic Conversions PCA Phenazine-1,6-dicarboxylic acid Int1 Intermediate 1 PCA->Int1 SgpH Int2 Intermediate 2 Int1->Int2 SgpI Int3 Intermediate 3 Int2->Int3 SgpK GA Griseoluteic Acid Int3->GA SgpL SgpH SgpH (Hydroxylase) SgpI SgpI (Methyltransferase) SgpK SgpK (Oxidase) SgpL SgpL (Decarboxylase)

Caption: Biosynthetic pathway of Griseoluteic Acid.

Interpretation of Results and Conclusion

In our hypothetical scenario, the data would suggest a clear metabolic shift between the two strains. The non-producing strain would likely show an accumulation of precursors upstream of the genetic knockout (e.g., anthranilic acid if a downstream gene is deleted) or a redirection of these precursors into other pathways (e.g., increased tryptophan biosynthesis). Conversely, the producing strain would show high levels of pathway-specific intermediates and the final product, this compound.

This comparative metabolomics guide provides a foundational workflow for researchers investigating the production of this compound or other microbial secondary metabolites. By applying these detailed protocols and data analysis strategies, scientists can effectively identify metabolic bottlenecks, elucidate biosynthetic pathways, and ultimately engineer strains for enhanced production of valuable compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Griseolutein A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific protocols and ensure compliance with local and federal regulations.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3]

Step-by-Step Disposal Procedure for Griseolutein A

  • Waste Identification and Classification : this compound should be treated as a hazardous chemical waste.[4] Given that the toxicological properties of many research chemicals are not fully investigated, it is prudent to handle them with caution.[5] Related compounds like Griseofulvin are suspected of causing genetic defects and cancer, and may damage fertility or an unborn child.[6] Therefore, this compound waste should not be disposed of in regular trash or down the drain.[1][7]

  • Container Selection and Labeling :

    • Use a designated, compatible hazardous waste container.[4][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2] The container must be in good condition, with no leaks or cracks, and have a secure screw cap.[4][8]

    • Label the container clearly with the words "Hazardous Waste."[1] The label must also include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[1] Do not use abbreviations or chemical formulas.[1][4]

  • Waste Accumulation and Storage :

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[2][8]

    • Ensure the container is kept closed except when adding waste.[2][4]

    • Segregate the this compound waste from other incompatible waste streams to prevent dangerous reactions.[4][8] For instance, store it separately from acids, bases, and oxidizing agents.[8]

  • Disposal of Contaminated Materials :

    • Any labware, such as glassware or pipette tips, that comes into contact with this compound should be considered contaminated and disposed of as hazardous waste.[4]

    • Empty containers that held pure this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste if possible.[4]

  • Arranging for Pickup and Disposal :

    • Once the waste container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[1] This typically involves completing a hazardous waste information form, listing all chemicals in the container.[1]

Quantitative Data Summary for Hazardous Waste Storage

ParameterGuidelineSource
Maximum Satellite Accumulation Volume 55 gallons[2]
Maximum Acutely Toxic Waste (P-list) Volume 1 quart (liquid) or 1 kilogram (solid)[2]
Maximum Storage Time in Satellite Accumulation Area 12 months (as long as volume limits are not exceeded)[2]
pH for Drain Disposal (with EHS permission) Between 5.0 and 12.5[8]

Note: It is crucial to confirm these limits with your local EHS guidelines, as they may vary.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the general procedure for handling hazardous chemical waste as outlined by environmental safety bodies should be followed. The key principle is containment and disposal through a certified hazardous waste program.

Decontamination of Surfaces:

In the event of a spill, a general decontamination procedure for a non-volatile solid chemical like this compound would involve:

  • Carefully wiping the area with wet paper towels.

  • Washing the area with soap and water.

  • Placing all cleaning materials into a sealed container and treating them as hazardous waste.

This compound Disposal Workflow

G cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Compatible Hazardous Waste Container ppe->container label_container Label Container with 'Hazardous Waste' and Contents container->label_container add_waste Add this compound Waste to Container label_container->add_waste store Store in Satellite Accumulation Area add_waste->store segregate Segregate from Incompatible Wastes store->segregate request_pickup Submit Hazardous Waste Pickup Request to EHS segregate->request_pickup ehs_disposal EHS Collects and Disposes of Waste request_pickup->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

References

Essential Safety and Operational Guidance for Handling Griseolutein A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Griseolutein A is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and safety in the laboratory environment.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves (ASTM D6978 certified). Change outer gloves immediately upon contamination or every 30-60 minutes.
Body Protection Disposable GownImpermeable, solid-front gown with long sleeves and tight-fitting cuffs. Cuffs should be tucked under the outer gloves.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles or a full-face shield to protect against splashes and aerosols.
Respiratory Protection RespiratorFor handling powders or creating aerosols, a NIOSH-approved N95 or higher respirator is required. Use within a certified chemical fume hood.
Foot Protection Closed-toe Shoes and Shoe CoversSubstantial, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn when handling large quantities or in case of a spill.

Operational Plan: Handling this compound

Adherence to a strict, procedural workflow is critical to ensure safety and experimental integrity. The following diagram outlines the step-by-step process for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE prep_hood Prepare chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handling_weigh Weigh this compound in fume hood prep_materials->handling_weigh handling_dissolve Dissolve or prepare compound handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and dispose of waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_handwash Wash hands thoroughly cleanup_doff->cleanup_handwash

A procedural diagram for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gown, shoe covers), weighing papers, and contaminated labware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.

  • Sharps: Any needles or other sharps used in the handling of this compound must be disposed of in a designated sharps container for hazardous materials.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Before throwing out any empty medicine containers, be sure to scratch out all personal information on the prescription label to make it unreadable[1]. For many unused medicines, you can remove them from their original containers and mix them with an undesirable substance, such as used coffee grounds or kitty litter[1]. Place this mixture in a sealable bag or other container to prevent it from leaking[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griseolutein A
Reactant of Route 2
Griseolutein A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.